Product packaging for 2-Acetyl-5-nitrothiophene(Cat. No.:CAS No. 39565-00-9)

2-Acetyl-5-nitrothiophene

Cat. No.: B1359909
CAS No.: 39565-00-9
M. Wt: 171.18 g/mol
InChI Key: CMXUIQITENCDHH-UHFFFAOYSA-N
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Description

2-Acetyl-5-nitrothiophene is a useful research compound. Its molecular formula is C6H5NO3S and its molecular weight is 171.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5NO3S B1359909 2-Acetyl-5-nitrothiophene CAS No. 39565-00-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-nitrothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3S/c1-4(8)5-2-3-6(11-5)7(9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXUIQITENCDHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20192678
Record name Ethanone, 1-(5-nitro-2-thienyl)- (9CI)
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Molecular Weight

171.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39565-00-9
Record name 1-(5-Nitro-2-thienyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39565-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ketone, methyl (5-nitro-2-thienyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039565009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(5-nitro-2-thienyl)- (9CI)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Acetyl-5-nitrothiophene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-5-nitrothiophene is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis.[1] Its structure, characterized by a thiophene ring functionalized with both an electron-withdrawing nitro group and a reactive acetyl group, imparts a unique electronic profile and versatile chemical reactivity. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its characterization, and insights into its synthesis, reactivity, and potential applications in drug discovery.

Part 1: Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective handling, characterization, and application in research and development.

Structural and General Properties
PropertyValueSource(s)
Chemical Formula C₆H₅NO₃S[2][3]
Molecular Weight 171.17 g/mol [2][3]
IUPAC Name 1-(5-nitrothiophen-2-yl)ethanone[4]
CAS Number 39565-00-9[2][3]
Appearance Not explicitly stated, but related nitrothiophenes are often crystalline solids.
Melting Point 107-108 °C[3]
Boiling Point 268.9 °C at 760 mmHg[3]
Density 1.399 g/cm³[3]
Solubility and Partition Coefficient

Information regarding the solubility of this compound in various solvents is not extensively detailed in the available literature. However, based on its structure, it is expected to be sparingly soluble in water and more soluble in common organic solvents such as acetone, chloroform, and dimethyl sulfoxide (DMSO). The octanol-water partition coefficient (logP) is a crucial parameter in drug development, influencing a compound's pharmacokinetic properties.

Part 2: Synthesis and Reactivity

The synthesis of this compound typically involves a two-step process: the nitration of a thiophene precursor followed by acetylation, or vice versa.

Synthetic Pathway Overview

A common synthetic route involves the nitration of 2-acetylthiophene. The nitration of thiophene itself is a well-established reaction, often employing a mixture of nitric acid and acetic anhydride to favor the formation of the 2-nitro isomer.[5] Subsequent acetylation would then yield the target compound. Alternatively, acetylation of 2-nitrothiophene can be performed.

dot graph Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Thiophene [label="Thiophene"]; Two_Acetylthiophene [label="2-Acetylthiophene"]; Two_Nitrothiophene [label="2-Nitrothiophene"]; Target [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Thiophene -> Two_Acetylthiophene [label="Acetylation\n(e.g., Ac₂O, Lewis Acid)"]; Two_Acetylthiophene -> Target [label="Nitration\n(e.g., HNO₃/H₂SO₄)"]; Thiophene -> Two_Nitrothiophene [label="Nitration\n(e.g., HNO₃/Ac₂O)"]; Two_Nitrothiophene -> Target [label="Acetylation\n(e.g., Ac₂O, Lewis Acid)"]; }

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Acetyl-5-nitrothiophene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Acetyl-5-nitrothiophene

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its thiophene core, substituted with an electron-withdrawing nitro group and a versatile acetyl group, makes it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The inherent reactivity of its functional groups allows for further chemical modifications, opening avenues for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, offering field-proven insights for researchers in organic synthesis and drug development.

Synthesis of this compound: A Step-by-Step Approach

The most common and efficient method for the synthesis of this compound is through the electrophilic nitration of 2-acetylthiophene. The acetyl group is a meta-director in benzene chemistry; however, in the thiophene ring system, the directing effects are more complex. Due to the nature of the thiophene ring, substitution tends to occur at the 5-position when the 2-position is occupied by a deactivating group.

Reaction Scheme:

Synthesis of this compound start 2-Acetylthiophene reagents HNO₃, H₂SO₄ start->reagents product This compound reagents->product Nitration

Caption: Synthesis of this compound via nitration.

Experimental Protocol: Nitration of 2-Acetylthiophene

This protocol is adapted from established procedures for the nitration of thiophene derivatives and should be performed with appropriate safety precautions in a well-ventilated fume hood.[1]

Materials:

  • 2-Acetylthiophene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice bath

  • Büchner funnel and flask

  • Filtration paper

Procedure:

  • Preparation of the Nitrating Mixture: In a dropping funnel, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and should be done slowly in an ice bath to maintain a low temperature.

  • Reaction Setup: In the three-necked round-bottom flask, dissolve 2-acetylthiophene in a sufficient amount of concentrated sulfuric acid. Cool the flask in an ice bath to between 0 and 5 °C.

  • Nitration: While vigorously stirring the 2-acetylthiophene solution, add the nitrating mixture dropwise from the dropping funnel. It is crucial to maintain the reaction temperature below 10 °C to minimize the formation of byproducts. The rate of addition should be controlled to prevent a rapid increase in temperature.[1]

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with constant stirring. This will precipitate the crude this compound as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove any residual acid.

Purification: Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Procedure:

  • Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of this compound.

  • Dissolution: Dissolve the crude solid in a minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to remove colored impurities. The solution should then be hot filtered to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, pure crystals of this compound will form. The flask can then be placed in an ice bath to maximize crystal formation.[2]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol. Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods should be employed.

Physical Properties

The following table summarizes the key physical properties of this compound.

PropertyValueReference(s)
CAS Number 39565-00-9[3][4][5]
Molecular Formula C₆H₅NO₃S[3][4][5]
Molecular Weight 171.17 g/mol [3][4][5]
Appearance Pale yellow solid
Melting Point 107-108 °C[5]
Boiling Point 268.9 °C at 760 mmHg[5]
Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation of the synthesized molecule.

1. Infrared (IR) Spectroscopy:

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~1670StrongC=O stretch (acetyl group)
~1520 and ~1340StrongAsymmetric and symmetric NO₂ stretch (nitro group)
~3100MediumC-H stretch (aromatic)

Note: The exact peak positions may vary slightly.

2. Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
171Molecular ion [M]⁺
156[M - CH₃]⁺
126[M - NO₂]⁺
43[CH₃CO]⁺ (base peak)

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum will show distinct signals for the protons on the thiophene ring and the methyl protons of the acetyl group. The electron-withdrawing nitro group will cause a downfield shift of the adjacent proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0Doublet1HH-4
~7.8Doublet1HH-3
~2.6Singlet3H-COCH₃

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~190C=O (acetyl)
~150C-5 (attached to NO₂)
~145C-2 (attached to acetyl)
~132C-3
~130C-4
~27-COCH₃

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of synthesized this compound.

Characterization Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis Crude Product Purification Purified Product Synthesis->Purification Recrystallization MP Melting Point Purification->MP TLC TLC Analysis Purification->TLC IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR NMR (¹H & ¹³C) Purification->NMR

Caption: A typical workflow for the characterization of this compound.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[4] It is also suspected of causing genetic defects.[4] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. In case of contact, wash the affected area immediately with plenty of water.

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of this compound. By following the outlined protocols and employing the specified analytical techniques, researchers can confidently synthesize and verify this important building block for drug discovery and development. The provided insights into the causality behind experimental choices and the self-validating nature of the characterization workflow are intended to empower scientists to achieve reliable and reproducible results in their research endeavors.

References

A Comprehensive Spectroscopic Analysis of 2-Acetyl-5-nitrothiophene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Acetyl-5-nitrothiophene is a key heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of pharmacologically active compounds.[1][2] Accurate and unambiguous structural confirmation of this intermediate is paramount for ensuring the integrity of subsequent research and development. This guide provides a comprehensive analysis of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, this paper moves beyond simple data presentation, delving into the causality behind spectral features and outlining self-validating experimental protocols. The objective is to equip researchers with the expertise to confidently identify and characterize this compound, ensuring the quality and reproducibility of their scientific endeavors.

Molecular Structure and Overview

This compound possesses a thiophene ring substituted with an electron-withdrawing acetyl group at the C2 position and a strong electron-withdrawing nitro group at the C5 position. This substitution pattern profoundly influences the electronic environment of the molecule, which is directly reflected in its spectroscopic signatures.

Molecular Formula: C₆H₅NO₃S[3][4]

Molecular Weight: 171.17 g/mol [3][4]

IUPAC Name: 1-(5-nitrothiophen-2-yl)ethanone[3]

G M Molecular Ion (M⁺˙) m/z = 171 F156 [M - CH₃]⁺ m/z = 156 M->F156 - •CH₃ (15) F128 [M - COCH₃]⁺ m/z = 128 M->F128 - •COCH₃ (43) F125 [M - NO₂]⁺ m/z = 125 M->F125 - •NO₂ (46)

References

CAS number and molecular structure of 2-Acetyl-5-nitrothiophene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Acetyl-5-nitrothiophene, a key heterocyclic building block with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, properties, and potential applications, grounded in established scientific literature.

Introduction: Unveiling a Versatile Heterocycle

This compound, a substituted thiophene, is a crystalline solid at room temperature. Its chemical structure, featuring an electron-withdrawing nitro group and a reactive acetyl moiety on the thiophene ring, makes it a valuable intermediate for the synthesis of a diverse range of more complex molecules. The interplay of these functional groups governs its reactivity and is central to its utility in various synthetic transformations.

CAS Number: 39565-00-9[1][2][3][4][5]

Molecular Formula: C₆H₅NO₃S[1][2][3][4][5]

IUPAC Name: 1-(5-nitrothiophen-2-yl)ethanone[1][3]

The molecular structure of this compound is depicted below:

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing experimental conditions for its use in synthesis and for understanding its pharmacokinetic profile in potential drug candidates.

PropertyValueSource
Molecular Weight 171.17 g/mol [2][5]
Melting Point 107-108 °C[2][5]
Boiling Point 268.9 °C at 760 mmHg[2][5]
Density 1.399 g/cm³[2][5]
Flash Point 116.4 °C[2][5]
Appearance Crystalline solid
Solubility Insoluble in water; soluble in organic solvents like ethanol and ether.[6]
LogP (Octanol/Water Partition Coefficient) 1.859 (calculated)[7]

Synthesis and Purification

The most common and direct route to this compound is through the electrophilic nitration of 2-acetylthiophene. This reaction leverages the electron-rich nature of the thiophene ring, which is susceptible to attack by nitrating agents.

Causality Behind Experimental Choices

The choice of nitrating agent and reaction conditions is critical to achieving a good yield and minimizing the formation of byproducts. A mixture of fuming nitric acid and sulfuric acid is a potent nitrating system, generating the highly electrophilic nitronium ion (NO₂⁺) in situ.[8][9] The acetyl group at the 2-position is a deactivating group, but it directs the incoming nitro group primarily to the 5-position due to resonance stabilization of the intermediate sigma complex. Acetic anhydride is often used as a solvent and to scavenge water, which can deactivate the nitrating agent.[10][11] Temperature control is paramount to prevent over-nitration and decomposition of the starting material.

Step-by-Step Synthesis Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Dissolve 2-Acetylthiophene in Acetic Anhydride addition Slowly add Nitrating Mixture at 0-5 °C start->addition reagents Prepare Nitrating Mixture (Fuming HNO₃ + H₂SO₄) reagents->addition reaction Stir at Room Temperature for 2-3 hours addition->reaction quench Pour onto Crushed Ice reaction->quench filtration Filter the Precipitate quench->filtration wash Wash with Cold Water filtration->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry under Vacuum recrystallize->dry product Obtain Pure this compound dry->product

Caption: Experimental workflow for the synthesis of this compound.

Experimental Details:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-acetylthiophene (1 equivalent) in acetic anhydride (3-5 volumes). Cool the mixture to 0-5 °C in an ice-salt bath.

  • Preparation of Nitrating Agent: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) while cooling in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the stirred solution of 2-acetylthiophene, maintaining the internal temperature below 10 °C. The addition should be slow to control the exothermic reaction.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A yellow precipitate of this compound will form.

  • Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product is then purified by recrystallization from ethanol to afford pale yellow crystals.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Melting Point: A sharp melting point is indicative of high purity.

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the thiophene ring and the methyl protons of the acetyl group.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all six carbon atoms in their respective chemical environments.

    • IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands corresponding to the carbonyl (C=O) stretching of the acetyl group and the symmetric and asymmetric stretching of the nitro (NO₂) group.[12][13]

    • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.[3][4]

Applications in Drug Development and Medicinal Chemistry

The this compound scaffold is a prominent feature in a variety of compounds with demonstrated biological activity. The nitro group is a key pharmacophore that can undergo bioreductive activation in hypoxic environments, such as those found in solid tumors and certain microorganisms, leading to the formation of cytotoxic radical species.[14][15]

Mechanism of Action of Nitrothiophenes

The general mechanism of action for many nitroaromatic compounds, including nitrothiophenes, involves enzymatic reduction of the nitro group to a nitroso, hydroxylamino, and ultimately an amino group. The intermediate radical anions and other reduced species are highly reactive and can induce cellular damage through various mechanisms, including DNA strand breaks and oxidative stress.[1] This bioreductive activation is often specific to anaerobic or hypoxic cells, providing a degree of selectivity for therapeutic applications.

Mechanism_of_Action cluster_activation Bioreductive Activation cluster_damage Cellular Damage nitrothiophene Nitrothiophene (Prodrug) nitroreductase Nitroreductase (e.g., in hypoxic cells) nitrothiophene->nitroreductase Reduction radicals Reactive Nitrogen Species (Radicals) nitroreductase->radicals dna_damage DNA Damage (Strand Breaks) radicals->dna_damage protein_damage Protein Dysfunction radicals->protein_damage oxidative_stress Oxidative Stress radicals->oxidative_stress cell_death Cell Death (Apoptosis/Necrosis) dna_damage->cell_death protein_damage->cell_death oxidative_stress->cell_death

Caption: Generalized mechanism of action for nitrothiophene-based compounds.

Therapeutic Areas of Interest
  • Antiparasitic Agents: Derivatives of this compound have shown promise as antiparasitic agents, particularly against protozoan parasites that thrive in anaerobic environments.[16]

  • Antibacterial Agents: The bioreductive activation of nitrothiophenes makes them attractive candidates for the development of new antibiotics, especially against anaerobic bacteria and drug-resistant strains.

  • Radiosensitizers: In oncology, nitroaromatic compounds can act as radiosensitizers. Under the hypoxic conditions of solid tumors, they can be reduced to cytotoxic species that enhance the cell-killing effects of radiation therapy.[17]

  • Anticancer Agents: The selective toxicity of nitrothiophenes towards hypoxic tumor cells is a key area of cancer research.[18]

Experimental Protocols for Further Investigation

Protocol for Derivatization

The acetyl group of this compound is a versatile handle for further chemical modifications. For instance, it can undergo condensation reactions with various amines and hydrazines to form Schiff bases and hydrazones, respectively. These derivatives often exhibit enhanced biological activities.

Example: Synthesis of a Schiff Base Derivative

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and a primary amine (1 equivalent) in ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid.

  • Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration and recrystallize from a suitable solvent.

In Vitro Biological Assays

To evaluate the potential therapeutic efficacy of this compound and its derivatives, a range of in vitro assays can be employed.

  • Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) against various bacterial or parasitic strains can be determined using broth microdilution or agar diffusion methods.

  • Cytotoxicity Assays: The cytotoxic effects on cancer cell lines can be assessed using assays such as the MTT or LDH assay, particularly under both normoxic and hypoxic conditions to evaluate selective toxicity.

  • Mechanism of Action Studies: To elucidate the mechanism of action, studies can be conducted to measure DNA damage (e.g., comet assay), reactive oxygen species (ROS) production, and apoptosis induction (e.g., caspase activity assays).

Conclusion

This compound is a synthetically accessible and highly versatile building block with significant potential in the development of novel therapeutic agents. Its unique electronic and structural features, particularly the presence of the bioreducible nitro group, make it a compelling starting point for the design of targeted therapies for cancer and infectious diseases. This guide provides a foundational understanding of its synthesis, properties, and applications, intended to empower researchers in their scientific endeavors.

References

The Expanding Therapeutic Potential of Nitrothiophene Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nitrothiophene Scaffold - A Privileged Structure in Medicinal Chemistry

Nitrothiophene derivatives, characterized by a thiophene ring bearing one or more nitro groups, represent a fascinating and increasingly important class of heterocyclic compounds in the landscape of drug discovery and development. The unique electronic properties conferred by the electron-withdrawing nitro group, coupled with the versatile chemistry of the thiophene ring, have given rise to a diverse array of molecules with a broad spectrum of biological activities.[1] This guide provides an in-depth technical exploration of the significant biological activities of nitrothiophene derivatives, focusing on their potential as antimicrobial, anticancer, antiparasitic, and enzyme inhibitory agents. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present a critical analysis of their structure-activity relationships (SAR), offering valuable insights for researchers, scientists, and drug development professionals.

Antimicrobial Activities: A Renewed Assault on Pathogens

Nitrothiophene derivatives have long been investigated for their potent antimicrobial properties, demonstrating efficacy against a range of bacteria and fungi. Their mechanism of action often involves the intracellular reduction of the nitro group, a bioactivation step that generates reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage through various mechanisms, including covalent modification of essential macromolecules like DNA and proteins, leading to microbial cell death.

A notable feature of many antimicrobial nitrothiophenes is their activity against drug-resistant strains, a critical attribute in the current era of mounting antimicrobial resistance.[2] For instance, certain nitrothiophene carboxamides have demonstrated potent activity against multi-drug resistant E. coli by evading efflux pump mechanisms.[3] The bactericidal and fungicidal activities of some nitrothiophenes are attributed to nucleophilic attacks by intracellular thiols at the aromatic ring.[1]

Structure-Activity Relationship in Antimicrobial Nitrothiophenes

The antimicrobial potency of nitrothiophene derivatives is intricately linked to their chemical structure. Key determinants of activity include:

  • Position and Number of Nitro Groups: The location of the nitro group on the thiophene ring significantly influences activity. Dinitro-substituted thiophenes, such as 2-chloro-3,5-dinitrothiophene, often exhibit higher activity than their mono-nitro counterparts.

  • Nature of Substituents: The presence of other substituents on the thiophene ring can modulate the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets. Halogen atoms at specific positions, for instance, can enhance antimicrobial efficacy.

  • Side Chains: The nature of side chains attached to the thiophene core can impact solubility, cell permeability, and target engagement.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A fundamental assay to quantify the antibacterial activity of nitrothiophene derivatives is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Nitrothiophene derivative stock solution (typically in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of the Compound: Prepare a two-fold serial dilution of the nitrothiophene derivative in MHB directly in the 96-well plate. The concentration range should be chosen based on expected potency.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Anticancer Activities: Targeting the Hallmarks of Cancer

The exploration of nitrothiophene derivatives as potential anticancer agents has yielded promising results, with several compounds demonstrating significant cytotoxicity against various cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.

Several thiophene derivatives have been shown to exert their anticancer effects by inhibiting crucial enzymes like kinases and disrupting microtubule assembly, leading to cell cycle arrest and apoptosis.[6] For example, certain tetrahydrobenzo[b]thiophene derivatives have been identified as potent tubulin polymerization inhibitors, inducing G2/M cell cycle arrest and apoptosis.[6] Furthermore, some nitrothiophene-thiosemicarbazone derivatives have been shown to induce S-phase cell cycle arrest and inhibit key protein kinases in pancreatic ductal adenocarcinoma cells.[7]

Signaling Pathways Targeted by Anticancer Nitrothiophene Derivatives

The anticancer activity of nitrothiophene derivatives often involves the modulation of critical signaling pathways that regulate cell growth, proliferation, and survival.

References

A Technical Guide to the Discovery and History of Nitrated Thiophene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the discovery, synthesis, and evolution of nitrated thiophene compounds. From the initial challenges of handling a highly reactive aromatic system to the development of sophisticated synthetic protocols, this document traces the historical milestones and foundational chemical principles that have established nitrated thiophenes as vital building blocks in medicinal chemistry and materials science. It is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this important class of heterocyclic compounds.

The Dawn of Thiophene Chemistry: An Unexpected Discovery

The story of nitrated thiophenes begins with the discovery of thiophene itself. In 1882, Victor Meyer, while demonstrating a lecture experiment, observed that the reaction of isatin with crude benzene and sulfuric acid produced a blue dye called indophenin.[1][2][3] To his surprise, when he repeated the experiment with pure benzene, the color did not form.[4] This led him to isolate the impurity responsible for the reaction: a sulfur-containing five-membered heterocyclic compound he named "thiophene."[1][2][4] This discovery marked the beginning of a new chapter in heterocyclic chemistry.[5]

Thiophene's aromatic character, similar to that of benzene, quickly became a subject of intense investigation.[1] Its planar structure and delocalized π-electron system suggested that it would undergo electrophilic aromatic substitution reactions, a cornerstone of aromatic chemistry.

Early Attempts at Nitration: A Tale of Explosive Reactivity

Early attempts to nitrate thiophene using the standard nitrating mixture of concentrated nitric acid and sulfuric acid proved to be problematic.[6] Due to the high reactivity of the thiophene ring, which is significantly more electron-rich than benzene, these harsh conditions often led to violent, explosive reactions and the formation of a complex mixture of unidentified products.[6][7] The primary culprit was the facile nitrosation of thiophene in an autocatalytic process, which further complicated the reaction.[6][7]

These initial failures highlighted a critical challenge: the need for a milder, more controlled method to introduce a nitro group onto the thiophene ring without degrading the substrate.

The Breakthrough: Taming Thiophene's Reactivity

The solution to the nitration problem came with the development of milder nitrating agents. The most successful and widely adopted method involves the use of nitric acid in acetic anhydride.[6][7] This mixture generates acetyl nitrate in situ, a less aggressive electrophile than the nitronium ion (NO₂⁺) formed in strong acids. The acetic anhydride also effectively scavenges any nitrous acid present, thereby preventing the problematic nitrosation side reactions.[6][7]

Other reagents have also been successfully employed for the nitration of thiophenes, including:

  • Nitronium tetrafluoroborate (NO₂BF₄): A stable salt that provides a clean source of the nitronium ion.[6]

  • Copper nitrate: A mild nitrating agent suitable for reactive heterocycles.[6]

  • Nitric acid in trifluoroacetic anhydride: Another effective reagent that provides good yields of the desired product.[6]

These developments were pivotal, transforming the nitration of thiophene from a hazardous and unpredictable reaction into a reliable and high-yielding synthetic procedure.

Table 1: Comparison of Nitrating Agents for Thiophene
Nitrating AgentTypical ConditionsPredominant ProductApproximate YieldReference
Conc. HNO₃ / Conc. H₂SO₄Low temperaturesDegradation/PolymersVery Low[6]
Fuming HNO₃ in Acetic Anhydride10-25°C2-Nitrothiophene~80%[6][8]
Nitronium tetrafluoroborate (NO₂BF₄)Inert solvent2-NitrothiopheneGood[6]
Nitric acid / Trifluoroacetic anhydrideInert solvent2-Nitrothiophene78%[6]

Understanding Regioselectivity: The "Alpha" Preference

A fundamental aspect of thiophene nitration is its regioselectivity. The electrophilic attack occurs preferentially at the C2 (or α) position rather than the C3 (or β) position.[4] The nitration of unsubstituted thiophene typically yields a mixture of approximately 90% 2-nitrothiophene and 10% 3-nitrothiophene.[6]

This preference is rooted in the electronic structure of the thiophene ring. The intermediate carbocation (the Wheland intermediate) formed during electrophilic attack is more stabilized when the electrophile adds to the C2 position. This is because the positive charge can be delocalized over more atoms, including the sulfur atom, through resonance.

Caption: Wheland intermediates in thiophene nitration.

The directing influence of substituents on the thiophene ring follows the general principles of electrophilic aromatic substitution. Electron-donating groups typically activate the ring and direct incoming electrophiles, while electron-withdrawing groups deactivate the ring. For instance, in benzo[b]thiophene derivatives with an electron-withdrawing group at the 3-position, nitration is directed to the benzene portion of the molecule.[9]

Modern Applications: From Building Blocks to Bioactive Molecules

The ability to reliably synthesize nitrated thiophenes has made them invaluable intermediates in organic synthesis. The nitro group is a versatile functional group that can be readily transformed into other functionalities, most notably an amino group, which is a key component of many biologically active molecules.[9]

Recent research has highlighted the therapeutic potential of nitrothiophene-containing compounds in various fields:

  • Antiparasitic Agents: Nitrothiophene-based compounds have shown potent activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT).[10] One such compound demonstrated excellent oral bioavailability and effectiveness in mouse models of the disease.[10]

  • Antibacterial Agents: Novel nitrothiophene carboxamides have been developed as narrow-spectrum antibacterial agents.[11][12] These compounds are designed to overcome bacterial efflux pumps, a common mechanism of antibiotic resistance.[11][12][13] They act as prodrugs, requiring activation by bacterial nitroreductases to exert their bactericidal effects.[12]

  • Radiosensitizers and Cytotoxins: Nitrothiophenes bearing basic or electrophilic side chains have been evaluated as radiosensitizers for hypoxic mammalian cells and as bioreductively activated cytotoxins for cancer therapy.[14][15]

These examples underscore the enduring importance of nitrated thiophenes, a journey that began with an observation in a lecture hall and has culminated in the development of potentially life-saving therapeutics.

Experimental Protocol: Synthesis of 2-Nitrothiophene

The following protocol is adapted from the well-established procedure in Organic Syntheses.[8] It exemplifies the use of a mild nitrating agent for a controlled and efficient reaction.

Safety Precautions: Fuming nitric acid is extremely corrosive and a strong oxidizing agent. Acetic anhydride is corrosive and a lachrymator. Mononitrothiophene is toxic and can cause painful blisters upon skin contact.[8] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Materials and Equipment:

  • Thiophene (1 mole, 84 g)

  • Fuming nitric acid (sp. gr. 1.51) (1.2 moles, 80 g)

  • Acetic anhydride (340 mL)

  • Glacial acetic acid (600 mL)

  • 2-L three-necked round-bottomed flask

  • Mechanical stirrer

  • Thermometer

  • Separatory funnel

  • Ice bath

Caption: Experimental workflow for the synthesis of 2-nitrothiophene.

Procedure:

  • Solution Preparation:

    • Prepare the thiophene solution by dissolving 84 g (1 mole) of thiophene in 340 mL of acetic anhydride.

    • Prepare the nitric acid solution by dissolving 80 g (1.2 moles) of fuming nitric acid in 600 mL of glacial acetic acid.

  • Initial Reaction Setup:

    • Divide each solution into two equal parts.

    • Add one-half of the nitric acid solution to a 2-L three-necked flask equipped with a stirrer, thermometer, and separatory funnel.

    • Cool the flask to 10°C using an ice bath.

  • Nitration (Part 1):

    • With moderate stirring, add one-half of the thiophene solution drop by drop from the separatory funnel.

    • Control the rate of addition to maintain the reaction temperature below room temperature. A rapid temperature rise is expected initially.[8]

  • Nitration (Part 2):

    • After the first addition is complete, cool the reaction mixture back down to 10°C.

    • Rapidly add the remaining nitric acid solution to the flask.

    • Continue the nitration by gradually adding the second half of the thiophene solution.[8]

  • Reaction Completion and Work-up:

    • Once the addition is complete, allow the mixture to stir at room temperature for two hours.

    • Quench the reaction by adding an equal weight of finely crushed ice with vigorous shaking. Mononitrothiophene will precipitate as pale yellow crystals.[8]

  • Isolation and Purification:

    • Collect the crystals by filtration and wash them with water.

    • The product can be further purified by recrystallization from a suitable solvent like petroleum ether to obtain snow-white needles.[8]

Characterization

The successful synthesis of nitrated thiophenes can be confirmed using standard analytical techniques:

  • Infrared (IR) Spectroscopy: The presence of the nitro group is confirmed by strong, characteristic absorption bands for asymmetric and symmetric N-O stretching, typically found in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively.[9]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of a nitro group to the thiophene ring.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure and determine the isomeric purity of the product.

References

Methodological & Application

The Versatile Reactivity of 2-Acetyl-5-nitrothiophene: A Gateway to Novel Heterocyclic Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Multifunctional Building Block

2-Acetyl-5-nitrothiophene is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a thiophene ring substituted with an electron-withdrawing nitro group and a reactive acetyl moiety, bestows upon it a unique chemical reactivity. This dual functionality makes it a versatile precursor for the synthesis of a diverse array of more complex heterocyclic systems. The electron-deficient nature of the thiophene ring, accentuated by the powerful electron-withdrawing effect of the nitro group, renders it susceptible to nucleophilic attack. Simultaneously, the acetyl group provides a handle for condensation and cyclization reactions. This guide provides a comprehensive overview of the reactions of this compound with various nucleophiles, offering detailed protocols and insights into the applications of the resulting products, particularly in the realm of drug development.

Core Reaction Pathways: A Tale of Two Reactive Centers

The reactivity of this compound towards nucleophiles can be broadly categorized into two main pathways:

  • Nucleophilic Aromatic Substitution (SNAr) at the Thiophene Ring: The presence of the strongly deactivating nitro group at the 5-position significantly activates the thiophene ring towards nucleophilic aromatic substitution. This allows for the displacement of a suitable leaving group or, in some cases, the nitro group itself, by a variety of nucleophiles.

  • Reactions at the Acetyl Group: The carbonyl carbon of the acetyl group is electrophilic and readily undergoes attack by nucleophiles. This leads to a range of transformations, including condensation reactions with active methylene compounds and the formation of imines, hydrazones, and other derivatives.

These two pathways are not mutually exclusive and can be strategically employed in tandem to construct intricate molecular architectures.

I. Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-poor nature of the 5-nitrothiophene ring system is the driving force for SNAr reactions. This pathway is particularly effective with soft nucleophiles, such as amines and thiols.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a facile process that leads to the formation of 5-amino-2-acetylthiophene derivatives. These products are valuable intermediates for the synthesis of fused heterocyclic systems.

Mechanistic Insight: The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate formed by the addition of the amine nucleophile to the thiophene ring. The negative charge is delocalized onto the nitro group, which stabilizes the intermediate and facilitates the subsequent elimination of a leaving group (if present) or, in some cases, the nitro group itself.

dot

SNAr_Amine reagents This compound + R₂NH (Amine) intermediate Meisenheimer Complex|{Resonance-stabilized anionic intermediate} reagents->intermediate Nucleophilic Attack product 5-(Dialkylamino)-2-acetylthiophene intermediate->product Elimination of HNO₂

Caption: General workflow for the SNAr reaction with amines.

Protocol 1: Synthesis of 5-(Piperidin-1-yl)-2-acetylthiophene

Materials:

  • This compound

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add piperidine (1.2 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired product.

ReactantNucleophileSolventTemperatureTimeYield
This compoundPiperidineEthanolReflux4-6 hHigh
This compoundMorpholineEthanolReflux4-6 hHigh
This compoundPyrrolidineEthanolReflux4-6 hHigh

II. Reactions Involving the Acetyl Group: Building Complexity

The acetyl group at the 2-position serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation is a powerful tool for the formation of α,β-unsaturated systems. The acetyl group of this compound readily reacts with active methylene compounds, such as malononitrile and ethyl cyanoacetate, in the presence of a basic catalyst.

Mechanistic Insight: The reaction is initiated by the deprotonation of the active methylene compound by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl group. The resulting intermediate undergoes dehydration to yield the α,β-unsaturated product.

dot

Knoevenagel reagents This compound + CH₂(CN)₂ (Malononitrile) intermediate Aldol-type Adduct reagents->intermediate Base-catalyzed Nucleophilic Addition product α,β-Unsaturated Product intermediate->product Dehydration

Caption: Key steps of the Knoevenagel condensation.

Protocol 2: Knoevenagel Condensation with Malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add malononitrile (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • The product will precipitate from the reaction mixture.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry to obtain the desired product.[1][2][3][4][5]

Active Methylene CompoundCatalystSolventTemperatureTime
MalononitrilePiperidineEthanolRoom Temp.2-4 h
Ethyl CyanoacetatePiperidineEthanolRoom Temp.3-5 h
CyanoacetamidePiperidineEthanolReflux4-6 h
Gewald Reaction: Synthesis of 2-Aminothiophenes

The Knoevenagel condensation products derived from this compound can be further utilized in the Gewald reaction to synthesize highly substituted 2-aminothiophenes. This multicomponent reaction involves the condensation of a ketone (or in this case, the α,β-unsaturated nitrile) with elemental sulfur and an active methylene compound in the presence of a base.[6] While a direct Gewald reaction starting from this compound is not extensively reported, the principle can be applied to its derivatives.

The resulting 2-aminothiophene core is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds.[6]

dot

Gewald_Reaction start Knoevenagel Product (from this compound) product Highly Substituted 2-Aminothiophene Derivative start->product Gewald Reaction reagents + Elemental Sulfur (S₈) + Active Methylene Compound (e.g., Malononitrile) reagents->product base Base (e.g., Morpholine) base->product

References

Application Notes & Protocols for the Synthesis of Schiff Bases from 2-Acetyl-5-nitrothiophene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and professionals in drug development on the synthesis of Schiff bases derived from 2-Acetyl-5-nitrothiophene. Schiff bases, characterized by their azomethine group (-C=N-), are a critical class of organic compounds with extensive applications in medicinal chemistry, catalysis, and materials science. The incorporation of the 5-nitrothiophene moiety is of particular interest, as this heterocyclic system is a known pharmacophore, imparting significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide details two robust synthetic protocols—a conventional reflux method and a modern microwave-assisted approach—and offers in-depth explanations of the underlying reaction mechanisms, characterization techniques, and troubleshooting strategies to ensure reproducible and high-yield syntheses.

Introduction: The Significance of this compound Schiff Bases

The condensation of a primary amine with a carbonyl compound, first reported by Hugo Schiff in 1864, yields an imine, or Schiff base.[1] These compounds are exceptionally versatile, serving as pivotal intermediates in organic synthesis and as ligands in coordination chemistry.[2][3] The stability of Schiff bases is often enhanced when derived from aromatic aldehydes or ketones due to electronic conjugation.[3]

The starting ketone, this compound, provides a unique scaffold. The thiophene ring is a five-membered, sulfur-containing heteroaromatic system present in numerous pharmaceuticals.[4] The electron-withdrawing nitro group (-NO₂) at the 5-position significantly influences the reactivity of the acetyl group's carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by a primary amine. This electronic feature facilitates the condensation reaction. The resulting Schiff bases are not only valuable for further synthetic transformations but have also demonstrated significant potential as biologically active agents, leveraging the synergistic effects of the thiophene ring and the imine functionality.[5]

Reaction Mechanism: Acid-Catalyzed Nucleophilic Addition-Elimination

The formation of a Schiff base is a reversible reaction that proceeds via a two-step addition-elimination mechanism, which is generally catalyzed by either an acid or a base.[3]

  • Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of this compound. This forms an unstable tetrahedral intermediate known as a carbinolamine.[2]

  • Dehydration (Elimination): The carbinolamine is then protonated under acidic conditions, converting the hydroxyl group (-OH) into a better leaving group (H₂O). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom results in the formation of the stable carbon-nitrogen double bond (imine).[2][3]

The pH of the reaction medium is a critical parameter. The dehydration of the carbinolamine is the rate-determining step and is effectively catalyzed by acid.[2][3] However, excessively high acid concentrations can be counterproductive, as the primary amine, being basic, will be protonated to form a non-nucleophilic ammonium salt, thereby inhibiting the initial addition step.[2][3] Therefore, the synthesis is optimally performed at a mildly acidic pH.

Experimental Protocols

Safety Precaution: this compound is harmful if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects.[6] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Conventional Synthesis via Catalytic Reflux

This method is a classic, reliable approach for synthesizing Schiff bases and is suitable for a wide range of primary amines.

Materials and Reagents:

  • This compound (1.0 eq)

  • Substituted Primary Amine (e.g., Aniline, 4-chloroaniline, etc.) (1.0 - 1.1 eq)

  • Solvent: Absolute Ethanol or Methanol

  • Catalyst: Glacial Acetic Acid (2-3 drops)

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Büchner funnel and filter paper for vacuum filtration

Procedure:

  • Reactant Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and dissolve it in a minimal amount of absolute ethanol (e.g., 20-30 mL).

  • Amine Addition: Add the selected primary amine (1.0-1.1 eq) to the solution. If the amine is a solid, it can be added directly. If it is a liquid, it should be added dropwise.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for a period of 2-6 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The consumption of the starting materials and the formation of a new, typically more intensely colored, product spot will indicate reaction progression.

  • Product Isolation: Upon completion, remove the flask from the heat and allow it to cool to room temperature. The solid product often crystallizes out of the solution upon cooling. If necessary, the solution can be placed in an ice bath to facilitate precipitation.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

  • Drying & Purification: Dry the product in a desiccator or a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetone, to yield the pure Schiff base.[7][8]

Protocol 2: Microwave-Assisted Green Synthesis

Microwave irradiation offers a significant advantage by dramatically reducing reaction times, often from hours to minutes, while improving yields and promoting environmentally benign, solvent-free or low-solvent conditions.[7][9]

Materials and Reagents:

  • This compound (1.0 eq)

  • Substituted Primary Amine (1.0 eq)

  • Solvent (optional): A few mL of dry ethanol

  • Microwave synthesis vial with a snap cap

  • Microwave Synthesizer

Procedure:

  • Reactant Preparation: In a microwave synthesis vial, thoroughly mix equimolar amounts (1:1) of this compound and the desired primary amine.[9]

  • Solvent Addition (Optional): Add a minimal amount of a high-boiling point solvent like ethanol (2-4 mL) to facilitate energy absorption from the microwaves. For some reactants, the reaction can be run under solvent-free conditions.

  • Microwave Irradiation: Seal the vial and place it in the cavity of the microwave synthesizer. Irradiate the mixture for 4-6 minutes at a controlled temperature (e.g., 80-100°C). The optimal time and temperature may need to be determined empirically for different amines.

  • Cooling and Isolation: After irradiation, allow the vial to cool to room temperature. The solid product formed is then collected.

  • Purification: Wash the product with a small amount of cold ethanol. The resulting solid can be recrystallized from an appropriate solvent to achieve high purity. The product is then dried under vacuum.[9]

General Synthesis and Purification Workflow

The following diagram illustrates the key stages involved in the synthesis of Schiff bases from this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Purification Reactants 1. Weigh & Dissolve This compound & Primary Amine Catalyst 2. Add Catalyst (e.g., Acetic Acid) Reactants->Catalyst Heating 3. Apply Energy (Reflux or Microwave) Catalyst->Heating Monitoring 4. Monitor via TLC Heating->Monitoring Isolation 5. Cool & Isolate (Precipitation/Filtration) Monitoring->Isolation Purification 6. Recrystallize from Solvent Isolation->Purification FinalProduct 7. Dry & Characterize Pure Schiff Base Purification->FinalProduct

Caption: Workflow for Schiff base synthesis.

Comparative Overview of Synthetic Conditions

The choice of synthetic protocol can significantly impact reaction outcomes. The table below summarizes typical parameters for the described methods.

ParameterProtocol 1: Conventional RefluxProtocol 2: Microwave-AssistedRationale & Field Insights
Energy Source Thermal (Heating Mantle)Microwave IrradiationMicrowave heating is more efficient and uniform, directly targeting polar molecules for rapid energy transfer.
Reaction Time 2 - 6 hours4 - 6 minutesThe rapid heating under microwave conditions dramatically accelerates the rate-determining dehydration step.[7]
Solvent Ethanol, MethanolEthanol (minimal) or Solvent-freeGreen chemistry principles favor solvent-free reactions to reduce waste and environmental impact.[7][9]
Catalyst Glacial Acetic AcidOften not requiredThe high energy provided by microwaves can often overcome the activation energy barrier without a catalyst.
Typical Yield Good to Excellent (70-90%)Excellent (>90%)Microwave synthesis frequently leads to higher yields due to reduced side reactions and shorter reaction times.[7][9]
Scalability Easily scalable for lab quantitiesBest for small to medium scaleBatch microwave reactors allow for larger scales, but conventional reflux is often simpler for multi-gram syntheses.

Characterization of Synthesized Schiff Bases

Confirmation of the successful synthesis and purity of the Schiff base is achieved through standard spectroscopic techniques.

  • FTIR Spectroscopy: The most definitive evidence for Schiff base formation is the appearance of a strong absorption band in the region of 1630-1560 cm⁻¹ , which is characteristic of the C=N (azomethine) stretching vibration. Concurrently, one should observe the disappearance of the C=O stretching band of the starting ketone (around 1660-1680 cm⁻¹) and the N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹).

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the thiophene ring protons, the methyl protons adjacent to the imine bond (typically a singlet around δ 2.5-2.8 ppm), and the protons of the amine-derived moiety. The absence of the broad N-H proton signal from the starting amine is also indicative of a complete reaction.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation. A key signal to identify is the carbon of the azomethine group (C =N), which typically appears in the δ 160-170 ppm range. The signal for the carbonyl carbon of the starting ketone (around δ 190 ppm) should be absent in the spectrum of the pure product.

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized Schiff base. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Insufficient reaction time or temperature. 2. Reactivity of the amine is low (steric hindrance or electronic effects). 3. Catalyst was omitted or is inactive. 4. pH is too high or too low.1. Increase reflux time or microwave power/temperature. Monitor reaction via TLC until starting material is consumed. 2. Use a more forcing condition (higher temperature, longer time) or switch to microwave synthesis. 3. Ensure a few drops of glacial acetic acid are added for the reflux method. 4. Use a mildly acidic catalyst; avoid strong acids or bases.
Incomplete Reaction 1. Reaction has not reached equilibrium. 2. Reversible nature of the reaction; water is not being effectively removed.1. Extend the reaction time. 2. For conventional reflux, consider switching to a solvent like toluene and using a Dean-Stark apparatus to azeotropically remove water and drive the equilibrium forward.
Product is Oily or Impure 1. Presence of unreacted starting materials or side products. 2. Product has a low melting point.1. Purify the crude product via recrystallization from a suitable solvent system. If recrystallization fails, consider column chromatography. 2. Try triturating the oil with a non-polar solvent like hexane to induce solidification.

References

Application Notes and Protocols: 2-Acetyl-5-nitrothiophene in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-Acetyl-5-nitrothiophene

In the landscape of medicinal chemistry, thiophene-containing heterocycles are privileged structures, consistently appearing in FDA-approved drugs and clinical candidates.[1] Their utility stems from the thiophene ring's ability to act as a bioisostere for a phenyl ring while offering unique physicochemical properties and metabolic profiles. The starting material, this compound, is a particularly powerful building block for the synthesis of novel heterocyclic entities.

The molecule's strategic value is rooted in its distinct functional handles:

  • The Acetyl Group: The carbonyl and adjacent α-methyl protons provide a reactive site for condensation reactions, primarily the Claisen-Schmidt condensation, to form α,β-unsaturated ketones (chalcones).[2][3]

  • The Nitro Group: As a potent electron-withdrawing group, it significantly influences the molecule's reactivity. It enhances the acidity of the acetyl's α-protons, facilitating enolate formation under basic conditions, which is the crucial first step in chalcone synthesis.[4] Furthermore, the nitro group itself can be a site for chemical modification, such as reduction to an amine, opening avenues for further diversification.[4]

  • The Thiophene Ring: This aromatic core provides a stable scaffold that is frequently associated with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

This guide details the primary synthetic pathway leveraging this compound: the formation of versatile chalcone intermediates and their subsequent cyclization into medicinally relevant pyrazole and pyrimidine scaffolds.

Core Synthetic Workflow: From Thiophene to Diverse Heterocycles

The most robust and versatile strategy for elaborating this compound into more complex heterocycles involves a two-stage process. This approach hinges on the initial formation of a chalcone, which serves as a highly reactive and adaptable intermediate.

G cluster_0 PART 1: Chalcone Synthesis cluster_1 PART 2: Heterocyclic Cyclization A This compound C Claisen-Schmidt Condensation A->C B Aromatic Aldehyde (Ar-CHO) B->C D Chalcone Intermediate (5-Nitro-2-thienyl)-prop-2-en-1-one C->D Base Catalyst (e.g., KOH, NaOH) E Pyrazoles D->E + Hydrazine (NH2NH2) or Phenylhydrazine F Pyrimidines D->F + Guanidine, Urea, or Thiourea G Other Heterocycles (e.g., Isoxazoles) D->G + Other Binucleophiles

Caption: Core workflow for heterocyclic synthesis.

Part 1: Synthesis of (5-Nitro-2-thienyl) Chalcone Intermediates

Chalcones, or 1,3-diaryl-2-propen-1-ones, are the cornerstone intermediates in this synthetic strategy.[2] They are synthesized via a base-catalyzed Claisen-Schmidt condensation between this compound and a suitable aromatic or heteroaromatic aldehyde.[5][6]

Mechanistic Insight: The Claisen-Schmidt Condensation

The reaction proceeds via an aldol condensation mechanism. The strong electron-withdrawing effect of the 5-nitro group makes the α-protons of the acetyl group on the thiophene ring particularly acidic and susceptible to deprotonation by a base (e.g., hydroxide). This generates a resonance-stabilized enolate ion, which then acts as a potent nucleophile. The enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming an aldol addition product. This intermediate rapidly undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the highly conjugated and stable chalcone product.[7]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Dehydration A This compound C Resonance-Stabilized Enolate A->C α-proton abstraction 1 B Base (OH⁻) B->A D Aromatic Aldehyde C->D E Aldol Adduct (Intermediate) D->E Nucleophilic Attack 2 F Chalcone Product E->F - H₂O (Dehydration) 3

Caption: Mechanism of Claisen-Schmidt condensation.

Protocol 1: General Synthesis of a (5-Nitro-2-thienyl) Chalcone

This protocol describes the synthesis of (2E)-3-(4-methoxyphenyl)-1-(5-nitrothiophen-2-yl)prop-2-en-1-one, a representative chalcone intermediate.

Materials:

  • This compound (1.71 g, 0.01 mol)

  • 4-Methoxybenzaldehyde (p-anisaldehyde) (1.36 g, 0.01 mol)

  • Ethanol (95%, 25 mL)

  • Potassium hydroxide (KOH) solution (40% aqueous, 10 mL)

  • Dilute Hydrochloric Acid (HCl)

  • Crushed ice

  • Round-bottom flask (100 mL), magnetic stirrer, and stir bar

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve this compound (0.01 mol) and 4-methoxybenzaldehyde (0.01 mol) in ethanol (25 mL) with magnetic stirring.[1]

  • Base Addition: Cool the flask in an ice bath. Slowly add the 40% aqueous KOH solution (10 mL) dropwise to the stirring mixture, ensuring the temperature remains low.[8]

    • Causality: The base catalyzes the condensation by deprotonating the acetyl group to form the reactive enolate.[9] The reaction is exothermic, and cooling prevents unwanted side reactions.

  • Reaction: Continue stirring the reaction mixture vigorously at room temperature for 4-6 hours. The formation of a precipitate is often observed. Allow the mixture to stand overnight at room temperature to ensure complete reaction.[1]

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing crushed ice (~200 g).[10]

  • Acidification: While stirring, slowly acidify the mixture with dilute HCl until it is just acidic (test with pH paper). This neutralizes the excess KOH and precipitates the chalcone product.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Drying and Recrystallization: Dry the crude product in a desiccator or a vacuum oven. Recrystallize from a suitable solvent, such as ethanol or an ethanol/ethyl acetate mixture, to obtain the pure chalcone as a crystalline solid.

Reactant (Aldehyde)CatalystSolventTime (h)Yield (%)Reference
Benzaldehyde40% KOHEthanol6~85-90[10]
4-Chlorobenzaldehyde40% NaOHEthanol5~90-95[3]
4-Methoxybenzaldehyde40% KOHEthanol6~90-92[1]
4-Nitrobenzaldehyde40% KOHEthanol8~80-85[10]

Part 2: Cyclization of Chalcones into Novel Heterocycles

The α,β-unsaturated ketone moiety of the chalcone intermediate is a perfect electrophile for reactions with binucleophiles, leading to the formation of various heterocyclic rings.

A. Synthesis of Thienyl-Pyrazoles

Pyrazoles are a class of five-membered heterocycles containing two adjacent nitrogen atoms, known for a wide array of pharmacological activities.[11] They are readily synthesized by the condensation of chalcones with hydrazine or its derivatives.[12]

Mechanistic Insight: The reaction typically begins with a Michael addition of one nitrogen atom of the hydrazine to the β-carbon of the chalcone's enone system. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon. Subsequent dehydration yields the stable aromatic pyrazole ring.[13]

Protocol 2: Synthesis of a 3-(5-Nitrothiophen-2-yl)-5-aryl-1H-pyrazole

Materials:

  • (5-Nitro-2-thienyl) chalcone (e.g., from Protocol 1) (0.01 mol)

  • Hydrazine hydrate (99%) (0.02 mol, ~1 mL) or Phenylhydrazine (0.01 mol)

  • Glacial acetic acid (20 mL)

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the chalcone (0.01 mol) in glacial acetic acid (20 mL).[12]

  • Reagent Addition: Add hydrazine hydrate (0.02 mol) or phenylhydrazine (0.01 mol) to the suspension.

    • Causality: Glacial acetic acid serves as both the solvent and a catalyst for the condensation and dehydration steps.[14] An excess of hydrazine hydrate may be used to drive the reaction to completion.

  • Reflux: Heat the mixture to reflux using an oil bath for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]

  • Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. A solid product will precipitate.[13]

  • Filtration and Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

B. Synthesis of Thienyl-Pyrimidines

Pyrimidines are six-membered heterocyclic compounds that are core components of nucleic acids and numerous therapeutic agents.[15] They can be synthesized from chalcones by reacting them with compounds containing an N-C-N fragment, such as guanidine, urea, or thiourea.[10][16]

Mechanistic Insight: The synthesis involves a base-catalyzed reaction where the binucleophile (e.g., guanidine) attacks the chalcone. The reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration/oxidation to form the aromatic pyrimidine ring.

Protocol 3: Synthesis of a 2-Amino-4-aryl-6-(5-nitrothiophen-2-yl)pyrimidine

Materials:

  • (5-Nitro-2-thienyl) chalcone (0.01 mol)

  • Guanidine hydrochloride (0.01 mol)

  • Ethanol (25 mL)

  • Potassium hydroxide (or Sodium hydroxide) solution

Procedure:

  • Reaction Setup: Dissolve the chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) in ethanol (25 mL) in a round-bottom flask.[10]

  • Base Addition: Add an ethanolic or aqueous solution of a strong base (e.g., KOH) and heat the mixture to reflux.

    • Causality: The base is required to deprotonate the guanidine hydrochloride to its free base form, which is the active nucleophile for the cyclization reaction.[16]

  • Reflux: Reflux the reaction mixture for 10-12 hours. Monitor the reaction's progress by TLC.[10]

  • Isolation and Purification: After cooling, pour the reaction mixture into crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried.[16] Recrystallization from ethanol or DMF/water will yield the pure pyrimidine derivative.

Conclusion and Outlook

This compound stands out as a highly effective and versatile precursor for constructing libraries of novel heterocyclic compounds. The straightforward, high-yielding synthesis of chalcone intermediates provides a common platform from which diverse and medicinally relevant scaffolds, such as pyrazoles and pyrimidines, can be accessed. The protocols and mechanistic insights provided herein offer a robust framework for researchers in drug discovery and organic synthesis to explore the rich chemical space accessible from this strategic starting material. Further derivatization, for instance by reducing the nitro group, can provide additional points for molecular diversification, making this a truly powerful tool in the development of new therapeutic agents.

References

Application and Protocol Guide for the Quantitative Analysis of 2-Acetyl-5-nitrothiophene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Acetyl-5-nitrothiophene is a key intermediate in the synthesis of various pharmacologically active compounds and specialty chemicals.[1] Its chemical structure, featuring a thiophene ring substituted with both an acetyl and a nitro group, imparts unique reactivity that is leveraged in the development of novel therapeutic agents. The purity and concentration of this intermediate are critical parameters that can significantly impact the yield, purity, and safety profile of the final product. Therefore, robust and reliable analytical methods for the accurate quantification of this compound are essential for quality control in research, development, and manufacturing settings.

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of this compound using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The methodologies presented herein are designed to be readily implemented in a laboratory setting, with a focus on scientific integrity, reproducibility, and adherence to established validation principles.[2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an analyte is fundamental to the development of effective analytical methods. Key properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₆H₅NO₃S[3]
Molecular Weight 171.17 g/mol [3]
CAS Number 39565-00-9[3]
Appearance Pale to light yellow crystalline solid[4]
Melting Point 107-108°C[3]
Boiling Point 268.9°C at 760 mmHg[3]
Density 1.399 g/cm³[3]

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC with UV detection is a widely used, robust, and sensitive method for the quantification of aromatic and polar compounds like this compound. The method described below is adapted from established protocols for similar thiophene derivatives and is suitable for purity assessment and quantitative analysis.[5][6]

Principle

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. This compound, being a moderately polar compound, will be retained on the column and can be eluted with a suitable mixture of an organic solvent (acetonitrile) and an aqueous buffer. Quantification is achieved by measuring the absorbance of the analyte with a UV detector at a wavelength where it exhibits maximum absorbance.

Experimental Protocol

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • HPLC grade acetonitrile, water, and phosphoric acid.

  • 0.45 µm membrane filters for solvent and sample filtration.

  • Analytical balance, volumetric flasks, and pipettes.

  • This compound reference standard.

2. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 50:50 v/v). The optimal ratio may need to be adjusted to achieve the desired retention time and peak shape. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[6]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh a known amount of the sample containing this compound and dissolve it in a suitable volume of mobile phase to obtain a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

ParameterRecommended Setting
Column C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 225 nm (or wavelength of maximum absorbance)
Run Time ~10 minutes

4. Data Analysis:

  • Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Determine the linearity of the calibration curve by calculating the correlation coefficient (r²), which should be ≥ 0.999.

  • Inject the sample solution and determine the concentration of this compound from the calibration curve.

Method Validation

To ensure the reliability of the results, the HPLC method should be validated according to ICH guidelines.[2] Key validation parameters include:

ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from any impurities or matrix components.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified concentration range.
Accuracy % Recovery should be within 98-102%.
Precision Relative Standard Deviation (RSD) should be ≤ 2%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.[2]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.[2]
Robustness The method should be unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase hplc_setup Set Up HPLC System prep_mobile_phase->hplc_setup prep_standards Prepare Standard Solutions inject_standards Inject Standards prep_standards->inject_standards prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample hplc_setup->inject_standards hplc_setup->inject_sample calibration_curve Construct Calibration Curve inject_standards->calibration_curve quantification Quantify Analyte inject_sample->quantification calibration_curve->quantification validation Perform Method Validation quantification->validation

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to its high sensitivity and selectivity, it is particularly useful for the analysis of this compound at trace levels or in complex matrices.

Principle

The sample is vaporized in the injector and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound, allowing for definitive identification and quantification.

Experimental Protocol

1. Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • A non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • GC-MS grade solvents (e.g., dichloromethane, ethyl acetate).

  • Autosampler vials with septa.

  • This compound reference standard.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent like ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with the same solvent.

  • Sample Solution: Dissolve a known amount of the sample in the chosen solvent to achieve a concentration within the calibration range.

3. GC-MS Conditions:

ParameterRecommended Setting
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250°C
Injection Volume 1 µL (splitless or with an appropriate split ratio)
Oven Temperature Program Initial: 100°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

4. Data Analysis:

  • Identify this compound by its retention time and by comparing its mass spectrum with a reference library or the spectrum of the standard.

  • For quantification, operate the MS in Selected Ion Monitoring (SIM) mode using characteristic ions of this compound for enhanced sensitivity.

  • Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the working standards.

  • Determine the concentration of the analyte in the sample from the calibration curve.

Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards_gc Prepare Standard Solutions inject_standards_gc Inject Standards prep_standards_gc->inject_standards_gc prep_sample_gc Prepare Sample Solution inject_sample_gc Inject Sample prep_sample_gc->inject_sample_gc gcms_setup Set Up GC-MS System gcms_setup->inject_standards_gc gcms_setup->inject_sample_gc identification Identify Analyte (RT & MS) inject_standards_gc->identification inject_sample_gc->identification quantification_gc Quantify using SIM mode identification->quantification_gc validation_gc Perform Method Validation quantification_gc->validation_gc

Caption: GC-MS analysis workflow for this compound.

UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds with chromophores, such as this compound. The nitro group and the thiophene ring contribute to its UV absorbance.[7][8] This method is particularly suitable for the analysis of bulk samples or formulations with minimal interfering substances.

Principle

The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. By measuring the absorbance of a solution of this compound at its wavelength of maximum absorbance (λmax), its concentration can be determined.

Experimental Protocol

1. Instrumentation and Materials:

  • UV-Vis Spectrophotometer (double beam recommended).

  • Matched quartz cuvettes (1 cm path length).

  • Spectrophotometric grade solvent (e.g., ethanol, methanol, or acetonitrile).

  • Analytical balance, volumetric flasks, and pipettes.

  • This compound reference standard.

2. Determination of λmax:

  • Prepare a dilute solution of this compound in the chosen solvent.

  • Scan the solution over the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). The literature suggests that nitro-substituted thiophenes have strong absorption in the UV region.[7]

3. Preparation of Solutions:

  • Solvent: Use the same solvent for all preparations.

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 2, 4, 6, 8, 10 µg/mL) by serial dilution of the stock solution with the same solvent.

  • Sample Solution: Prepare a sample solution with a concentration that falls within the linear range of the calibration curve.

4. Measurement and Data Analysis:

  • Set the spectrophotometer to the predetermined λmax.

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of each working standard solution and the sample solution.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Workflow Diagram

UVVis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_data Data Processing determine_lamda_max Determine λmax instrument_setup Set Up Spectrophotometer determine_lamda_max->instrument_setup prep_standards_uv Prepare Standard Solutions measure_standards Measure Absorbance of Standards prep_standards_uv->measure_standards prep_sample_uv Prepare Sample Solution measure_sample Measure Absorbance of Sample prep_sample_uv->measure_sample instrument_setup->measure_standards instrument_setup->measure_sample calibration_curve_uv Construct Calibration Curve measure_standards->calibration_curve_uv quantification_uv Calculate Concentration measure_sample->quantification_uv calibration_curve_uv->quantification_uv validation_uv Perform Method Validation quantification_uv->validation_uv

Caption: UV-Vis spectrophotometry workflow for this compound.

Conclusion

The analytical methods detailed in this guide provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine quality control of bulk material, UV-Vis spectrophotometry offers a rapid and straightforward solution. For more complex samples or when higher sensitivity and selectivity are required, HPLC and GC-MS are the preferred techniques. It is imperative that any method chosen be fully validated in the user's laboratory to ensure its suitability for the intended purpose.[9]

References

Application Notes: 2-Acetyl-5-nitrothiophene as a Scaffold for Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its bioisosteric relationship with the phenyl ring, coupled with its unique electronic properties, makes it a cornerstone of modern drug design. When functionalized with an acetyl group at the 2-position and a potent electron-withdrawing nitro group at the 5-position, 2-Acetyl-5-nitrothiophene emerges as a highly versatile starting material for the synthesis of novel anti-inflammatory agents. The inherent reactivity of the acetyl group's α-protons and the carbonyl carbon provides a synthetic handle for constructing diverse molecular architectures, while the nitro group can significantly influence the compound's pharmacokinetic profile and biological activity.

This guide provides a comprehensive overview of the strategic use of this compound in the preparation of chalcones, a class of compounds renowned for their anti-inflammatory properties.[2] We will delve into the causality behind the synthetic choices, provide a detailed, field-proven protocol, and discuss the mechanistic basis for the observed biological activity.

The Scientific Rationale: Why this compound?

The selection of this compound as a starting material is underpinned by several key principles of medicinal chemistry:

  • Established Pharmacophore: The core structure allows for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), which are well-documented inhibitors of key inflammatory mediators.[3] The α,β-unsaturated ketone moiety in chalcones is a known Michael acceptor that can covalently interact with biological nucleophiles, such as cysteine residues in the active sites of inflammatory enzymes.

  • Modulation of Reactivity: The acetyl group provides a classic site for Claisen-Schmidt condensation, a robust and high-yielding reaction for forming the chalcone backbone.[4] The presence of the 5-nitro group, a strong electron-withdrawing group, enhances the acidity of the acetyl group's α-protons, facilitating enolate formation under basic conditions, which is the first critical step of the condensation reaction.[5]

  • Biological Activity Enhancement: The nitroaromatic moiety is a known feature in various biologically active compounds. It can participate in crucial hydrogen bonding and other non-covalent interactions within enzyme active sites, potentially increasing binding affinity and inhibitory potency.[1] Specifically, in the context of inflammation, derivatives of nitrothiophene have been explored for their ability to modulate inflammatory pathways.

The primary mechanism of action for many thiophene-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[6][7] By inhibiting COX-2, these compounds can effectively reduce the cardinal signs of inflammation: pain, swelling, heat, and redness.

Core Synthetic Strategy: Claisen-Schmidt Condensation

The most direct and efficient method to leverage this compound for generating anti-inflammatory candidates is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of an enolizable ketone (this compound) with an aromatic aldehyde that lacks α-hydrogens.[4][8]

G cluster_reactants Reactants cluster_catalyst Catalyst & Solvent cluster_product Product This compound This compound Chalcone Nitrothiophene Chalcone Derivative This compound->Chalcone Enolate Formation Aromatic_Aldehyde Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde) Aromatic_Aldehyde->Chalcone Nucleophilic Attack Base Base (e.g., KOH) Base->this compound Deprotonation Solvent Solvent (e.g., Ethanol)

Figure 1. Logical workflow for the synthesis of nitrothiophene chalcones.

Protocol: Synthesis of (E)-3-(4-chlorophenyl)-1-(5-nitrothiophen-2-yl)prop-2-en-1-one

This protocol details the synthesis of a representative nitrothiophene chalcone derivative. The choice of 4-chlorobenzaldehyde as the coupling partner is strategic, as halogen substituents on the phenyl ring of chalcones have been shown to enhance anti-inflammatory activity.[1]

Materials & Reagents:
  • This compound (1.0 eq)

  • 4-Chlorobenzaldehyde (1.0 eq)

  • Ethanol (approx. 15-20 mL per gram of acetylthiophene)

  • Potassium Hydroxide (KOH), 40% aqueous solution

  • Dilute Hydrochloric Acid (HCl)

  • Crushed Ice

  • Deionized Water

Equipment:
  • Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Beaker

  • Büchner funnel and vacuum filtration apparatus

  • Standard laboratory glassware

Step-by-Step Methodology:
  • Reactant Solubilization: In a suitable flask, dissolve this compound (0.01 mol) and 4-chlorobenzaldehyde (0.01 mol) in ethanol (30 mL). Stir the mixture at room temperature until a clear solution is obtained.

    • Causality Explanation: Ethanol serves as a mutual solvent for both the polar ketone and the less polar aldehyde, ensuring a homogenous reaction medium. Room temperature dissolution is sufficient and avoids any premature side reactions.

  • Base-Catalyzed Condensation: To the stirred solution, slowly add an aqueous solution of 40% KOH (15 mL). A color change and the formation of a precipitate are typically observed.

    • Causality Explanation: The strong base (KOH) deprotonates the α-carbon of the acetyl group, forming a resonance-stabilized enolate. This enolate is the key nucleophile. The reaction is often exothermic; slow addition helps control the temperature.

  • Reaction Incubation: Seal the flask and continue stirring the mixture at room temperature overnight (approximately 12-16 hours).

    • Causality Explanation: The extended reaction time allows for the completion of the multi-step process: nucleophilic attack of the enolate on the aldehyde's carbonyl carbon, formation of an aldol addition intermediate, and subsequent base-catalyzed dehydration (elimination of a water molecule) to yield the stable, conjugated α,β-unsaturated ketone (chalcone) system. Leaving it overnight is a common practice to ensure high conversion.[9]

  • Product Precipitation and Neutralization: Pour the reaction mixture into a beaker containing crushed ice. While stirring, slowly acidify the mixture with dilute HCl until it is neutral to litmus paper.

    • Causality Explanation: Pouring the mixture onto ice quenches the reaction and helps to fully precipitate the solid product, which is typically less soluble in cold, aqueous media. Acidification neutralizes the excess KOH catalyst and protonates any remaining phenoxide or enolate species, ensuring the final product is in its neutral form.

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold deionized water to remove any inorganic salts and residual acid.

    • Causality Explanation: Vacuum filtration is an efficient method for separating the solid product from the liquid reaction mixture. Washing with cold water is crucial to remove impurities without significantly dissolving the desired organic product.

  • Drying and Recrystallization: Dry the crude product in a desiccator or a vacuum oven at a low temperature. For purification, recrystallize the solid from a suitable solvent, such as ethanol, to obtain the final product as pure crystals.

    • Causality Explanation: Recrystallization is a standard purification technique for solid organic compounds. It relies on the principle that the desired compound is soluble in a hot solvent but less soluble upon cooling, while impurities remain in solution or are removed by hot filtration. This yields a product with high purity, suitable for characterization and biological testing.

Biological Evaluation: Assessing Anti-inflammatory Potential

The synthesized nitrothiophene chalcones are typically evaluated through a combination of in vitro and in vivo assays to determine their anti-inflammatory efficacy and mechanism of action.

In Vivo Model: Carrageenan-Induced Paw Edema

This is the gold-standard acute inflammation model used to assess the efficacy of potential anti-inflammatory drugs.[10]

G cluster_workflow In Vivo Assay Workflow Animal_Grouping Group Animals (Control, Standard, Test) Drug_Admin Administer Compound (e.g., 20 mg/kg, i.p.) Carrageenan_Injection Induce Inflammation (Carrageenan Injection) Measure_Edema Measure Paw Volume (Plethysmometry at intervals) Calculate_Inhibition Calculate % Inhibition vs. Control caption Workflow for Carrageenan-Induced Paw Edema Assay.

Figure 2. Standard workflow for the in vivo evaluation of anti-inflammatory agents.

Protocol Outline:

  • Animals: Wistar rats or Swiss albino mice are typically used.

  • Grouping: Animals are divided into groups: a control group (vehicle), a standard group (e.g., Diclofenac or Indomethacin), and test groups receiving different doses of the synthesized compound.

  • Administration: The test compound is administered, usually intraperitoneally (i.p.) or orally (p.o.), 30-60 minutes before the inflammatory insult.

  • Induction: Inflammation is induced by injecting a 1% solution of carrageenan into the sub-plantar region of the animal's hind paw.

  • Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Enzyme Inhibition Assays

To elucidate the mechanism of action, the ability of the compounds to inhibit COX-1 and COX-2 enzymes is assessed.

Protocol Outline:

  • Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

  • Assay Method: A common method is the fluorometric or colorimetric inhibitor screening assay, which measures the peroxidase activity of the COX enzymes.

  • Procedure: The enzyme is incubated with the test compound at various concentrations before the addition of arachidonic acid (the substrate).

  • Analysis: The rate of prostaglandin formation is measured, and the concentration of the compound required to inhibit 50% of the enzyme activity (IC50) is determined. A higher COX-2/COX-1 IC50 ratio indicates selectivity for the COX-2 enzyme, which is a desirable trait for reducing gastrointestinal side effects.[11][12]

Data Presentation

The following table summarizes representative anti-inflammatory data for chalcone derivatives synthesized from acetylthiophenes, demonstrating their potential.

Compound IDStructureIn Vivo % Inhibition (Carrageenan Paw Edema)In Vitro COX-2 IC50 (µM)Reference
Chalcone A 1-(Thiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one75-80% @ 100 mg/kgData Not Available[13]
Chalcone B 1-(Thiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one65-70% @ 100 mg/kgData Not Available[13]
Chalcone C (E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one78.28%0.092[12]
Celecoxib (Standard Drug)~85%0.12[11]

Note: Data is compiled from analogous series to illustrate typical activity ranges. Specific data for derivatives of this compound should be generated following the described protocols.

Conclusion and Future Perspectives

This compound serves as an exemplary starting material for the facile synthesis of chalcone derivatives with significant anti-inflammatory potential. The Claisen-Schmidt condensation provides a reliable and scalable route to these compounds. The resulting nitrothiophene-containing chalcones are promising candidates for further development, with their biological activity likely stemming from the inhibition of the COX-2 enzyme.

Future work should focus on expanding the library of derivatives by varying the aromatic aldehyde to perform detailed Structure-Activity Relationship (SAR) studies. Investigating the potential for dual COX/LOX inhibition and assessing the pharmacokinetic and safety profiles of the most potent compounds will be critical next steps in the drug development pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Acetyl-5-nitrothiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-Acetyl-5-nitrothiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges encountered during the purification of this important synthetic intermediate. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound, providing a foundational understanding before delving into detailed troubleshooting.

Q1: What are the typical impurities I can expect in my crude this compound?

A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the nitration of 2-acetylthiophene.[1][2] Potential impurities include:

  • Unreacted 2-acetylthiophene: The starting material for the nitration reaction.

  • Isomeric Byproducts: Nitration of 2-acetylthiophene can potentially yield other isomers, though the 5-nitro isomer is generally favored.

  • Dinitrothiophenes: Over-nitration can lead to the formation of dinitro species.[3]

  • Residual Acids and Solvents: Traces of nitric acid, sulfuric acid (if used as a catalyst), and acetic anhydride or other solvents from the reaction and workup steps may be present.[3][4]

Q2: What are the key physical properties of this compound that I should be aware of for purification?

A2: Understanding the physical properties is crucial for selecting the appropriate purification technique.

PropertyValueSource
Molecular FormulaC₆H₅NO₃S[1][5][6]
Molecular Weight171.17 g/mol [1][5][6]
Melting Point107-108°C[1]
Boiling Point268.9°C at 760 mmHg[1]
AppearanceTypically a yellow to brown crystalline powder.[7][8]
SolubilityGenerally soluble in polar organic solvents like ethanol, acetone, and ethyl acetate. Its solubility in non-polar solvents like hexane is lower, especially at room temperature.[9]

Q3: Which purification techniques are most effective for this compound?

A3: The most common and effective methods are recrystallization and column chromatography .

  • Recrystallization is often the preferred method due to its simplicity and scalability, especially given the compound's solid nature and well-defined melting point.[10]

  • Column chromatography is highly effective for separating closely related impurities, such as isomers, and for achieving very high purity on a smaller scale.[11][12]

II. Troubleshooting Guide

This section provides a problem-oriented approach to common issues encountered during the purification of this compound.

A. Recrystallization Issues

Recrystallization is a powerful technique for purifying solids.[10] The goal is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, forming pure crystals while the impurities remain in the solvent.

Problem 1: The compound does not dissolve in the hot solvent.

  • Potential Cause: The chosen solvent is not polar enough to dissolve the compound even at elevated temperatures. This compound is a relatively polar molecule.

  • Solution:

    • Increase Solvent Polarity: Switch to a more polar solvent. Good starting points for recrystallizing this compound are ethanol, isopropanol, or acetone.[9]

    • Use a Solvent Mixture: If a single solvent is not ideal, a two-solvent system can be effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., acetone) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble, e.g., hexane or water) until the solution becomes slightly cloudy (the saturation point).[9] Allow this mixture to cool slowly.

Problem 2: The compound "oils out" instead of forming crystals upon cooling.

  • Potential Cause: The solution is supersaturated, and the compound is coming out of solution too quickly, or the melting point of the compound is lower than the boiling point of the solvent.

  • Solution:

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often promotes oiling out.[13]

    • Add More Solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.

    • Scratching and Seeding: Gently scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites for crystal growth. Alternatively, add a small seed crystal of pure this compound to induce crystallization.

Problem 3: Poor recovery of the purified product.

  • Potential Cause:

    • Too much solvent was used, and a significant amount of the product remains dissolved even at low temperatures.

    • The product is significantly soluble in the cold solvent.

  • Solution:

    • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product.

    • Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.

    • Solvent Evaporation: If too much solvent was added, you can carefully evaporate some of it to increase the concentration of the product and then allow it to recrystallize.

Problem 4: The purified product is still colored (yellow/brown).

  • Potential Cause: Colored impurities are co-precipitating with the product. Some baseline color may be inherent to the compound.[3]

  • Solution:

    • Charcoal Treatment: Add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb colored impurities. Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

    • Second Recrystallization: A second recrystallization step can often significantly improve the purity and color of the final product.

B. Column Chromatography Issues

Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase (eluent) passes through it.[11]

Problem 1: Poor separation of the desired compound from impurities on the TLC plate and column.

  • Potential Cause: The eluent (solvent system) polarity is not optimized.

  • Solution:

    • Systematic TLC Analysis: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC).[11] A good starting point for this compound is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

    • Target Rf Value: Aim for an Rf (retention factor) value of 0.25-0.35 for the this compound on the TLC plate. This generally provides good separation on a column.

    • Adjusting Polarity:

      • If the spots are too high on the TLC plate (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent (ethyl acetate).

      • If the spots are too low on the TLC plate (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent.

Problem 2: The compound is not eluting from the column.

  • Potential Cause: The eluent is not polar enough to move the highly polar this compound down the silica gel column.

  • Solution:

    • Gradual Polarity Increase: Gradually increase the polarity of the eluent. For example, if you started with 10% ethyl acetate in hexane, you can slowly increase it to 20%, 30%, and so on.

    • Stronger Polar Solvent: If increasing the proportion of ethyl acetate is not effective enough, you can switch to a more polar solvent system, such as dichloromethane/methanol.

Problem 3: Cracks or channels form in the silica gel bed.

  • Potential Cause: Improper packing of the column.

  • Solution:

    • Proper Packing Technique: Pack the column using a slurry method.[11] This involves mixing the silica gel with the initial eluent to form a slurry and then pouring it into the column. Gently tap the column as the silica settles to ensure an even and compact bed.

    • Do Not Let the Column Run Dry: Always maintain the solvent level above the top of the silica gel to prevent the introduction of air bubbles and the formation of cracks.

III. Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol

This protocol provides a step-by-step guide for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until it starts to boil.

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent.

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystal Formation: As the solution cools, crystals of pure this compound should begin to form.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

  • Purity Check: Determine the melting point of the purified crystals. A sharp melting point close to the literature value (107-108°C) indicates high purity.[1]

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines the general procedure for purification via column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Eluent (e.g., hexane/ethyl acetate mixture, optimized by TLC)

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

Procedure:

  • Column Preparation:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

    • Drain the eluent until the level is just at the top of the sand layer.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Drain the solvent until the sample is adsorbed onto the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions as the eluent flows through the column.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Fraction Collection:

    • Collect the fractions containing the pure this compound.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

  • Purity Analysis:

    • Assess the purity of the final product by TLC and melting point analysis.

IV. Visual Workflow and Decision Making

Purification Workflow Diagram

PurificationWorkflow crude Crude this compound assess Assess Impurity Profile & Scale crude->assess recrystallization Recrystallization assess->recrystallization Large Scale / Crystalline Impurities column Column Chromatography assess->column Small Scale / Isomeric Impurities analysis Purity Analysis (TLC, MP, NMR) recrystallization->analysis column->analysis pure_product Pure Product analysis->recrystallization Further Purification Needed analysis->column Further Purification Needed analysis->pure_product Purity Confirmed

Caption: Decision workflow for selecting a purification method.

Troubleshooting Recrystallization Diagram

RecrystallizationTroubleshooting start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool add_more_solvent Add More Hot Solvent dissolve->add_more_solvent Incomplete Dissolution crystals Crystals Form? cool->crystals oils_out Oils Out? crystals->oils_out No success Collect Pure Crystals crystals->success Yes failure Re-evaluate Solvent/Technique oils_out->failure No slower_cooling Cool Slower / Seed / Scratch oils_out->slower_cooling Yes add_more_solvent->dissolve slower_cooling->cool

Caption: Troubleshooting logic for common recrystallization issues.

V. References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 39565-00-9). Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). Cas 39565-00-9, this compound. Retrieved from --INVALID-LINK--

  • TÜBİTAK Academic Journals. (2011). Synthesis and antiinflammatory activity of novel 2,5-disubstituted thiophene derivatives. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Acetylthiophene. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 39565-00-9(this compound) Product Description. Retrieved from --INVALID-LINK--

  • Smolecule. (n.d.). Buy this compound | 39565-00-9. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 2-nitrothiophene. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US20070149787A1 - Process for producing 2-acylthiophene compound. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Column chromatography. Retrieved from --INVALID-LINK--

  • SIELC Technologies. (n.d.). Separation of 2-Acetyl-5-methylthiophene on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--

  • NIST. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from --INVALID-LINK--

  • NIH. (n.d.). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Retrieved from --INVALID-LINK--

  • YouTube. (2020, January 10). Recrystallization. Retrieved from --INVALID-LINK--

  • YouTube. (2019, March 19). Column Chromatography. Retrieved from --INVALID-LINK--

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from --INVALID-LINK--

  • YouTube. (2020, July 17). How To Recrystallize A Solid. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Nitrothiophene-3-carbaldehyde by Column Chromatography. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). An In-depth Technical Guide to 2-Acetylthiophene (CAS 88-15-3). Retrieved from --INVALID-LINK--

  • Patsnap Eureka. (n.d.). Method for preparing 2- acetylthiophene. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). (PDF) Synthesis of P005091. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). 2-Nitrothiophene. Retrieved from --INVALID-LINK--

  • Sarex. (n.d.). 2-NITROTHIOPHENE (Stellar-2013). Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 2-Acetylthiophene. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Hexanoylthiophene. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality and Purity: The Cornerstones of 2-Acetylthiophene for Pharmaceutical Use. Retrieved from --INVALID-LINK--

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving 2-Acetyl-5-nitrothiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Acetyl-5-nitrothiophene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile but sensitive heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to diagnose and resolve experimental challenges effectively.

Compound Profile: this compound

This compound (CAS: 39565-00-9, Formula: C₆H₅NO₃S, MW: 171.17 g/mol ) is a key intermediate in organic synthesis, valued for its dual functionality.[1][2][3] The molecule possesses three primary sites for chemical modification: the electrophilic thiophene ring, the reactive acetyl group, and the reducible nitro group.[4] The strong electron-withdrawing nature of both the nitro and acetyl groups significantly influences the reactivity of the thiophene ring, making it susceptible to nucleophilic attack and influencing the regioselectivity of further substitutions. Understanding this electronic interplay is crucial for troubleshooting.

PropertyValueSource
Melting Point107-108°C[5]
Boiling Point268.9°C at 760 mmHg[5]
AppearancePale yellow crystalline solid[6]
Storage2-8°C, protect from light[5]

Frequently Asked Questions & Troubleshooting Guides

This guide is structured in a question-and-answer format to address the most common issues encountered in the laboratory.

Category 1: Low Yields & Incomplete Reactions

Question 1: My reaction is showing low conversion of this compound. What are the primary factors to investigate?

Low conversion is a frequent issue that can often be traced back to fundamental reaction parameters. Before attempting more complex optimizations, it is essential to validate the core components of your experiment.

Potential Causes & Solutions:

  • Reagent Purity & Stability: this compound can degrade over time, especially if not stored correctly.[5] Similarly, reagents like metal hydrides, catalysts (e.g., Pd/C), and anhydrous solvents can lose activity upon exposure to air or moisture.

    • Optimization:

      • Verify Starting Material: Check the purity of your this compound via NMR or melting point. If it appears discolored (darker yellow or brown), consider recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

      • Use Fresh Reagents: Employ freshly opened solvents and high-purity reagents. For highly sensitive reactions, distill solvents and purify reagents immediately before use.[7][8]

      • Inert Atmosphere: For moisture- or oxygen-sensitive reactions (e.g., those using organometallics or certain catalysts), ensure your glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon).[8]

  • Sub-optimal Reaction Conditions: Temperature, concentration, and reaction time are critical variables.

    • Optimization:

      • Temperature Control: Ensure the internal reaction temperature is maintained as specified. A slight deviation can significantly impact reaction rates. For exothermic additions, use an ice bath to maintain control.[9]

      • Concentration: If the reaction is slow, consider increasing the concentration of reactants. However, be aware that this can sometimes promote side reactions.[8]

      • Reaction Monitoring: Do not rely solely on the literature-reported reaction time. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion and identify potential product degradation over extended periods.[7]

dot

G cluster_start Problem: Low Conversion / No Reaction cluster_diagnostics Diagnostic Steps cluster_solutions Corrective Actions Start Low Conversion Observed Check_SM 1. Verify Starting Material Purity (NMR, MP) Start->Check_SM Check_Reagents 2. Assess Reagent/Solvent Quality (Age, Storage) Start->Check_Reagents Check_Conditions 3. Review Reaction Conditions (Temp, Conc.) Start->Check_Conditions Check_Atmosphere 4. Confirm Inert Atmosphere (if required) Start->Check_Atmosphere Purify_SM Recrystallize Starting Material Check_SM->Purify_SM Impure? Fresh_Reagents Use Fresh/Purified Reagents & Solvents Check_Reagents->Fresh_Reagents Degraded? Optimize_Conditions Adjust Temp/Conc.; Monitor by TLC Check_Conditions->Optimize_Conditions Sub-optimal? Improve_Inert Dry Glassware; Use N2/Ar Check_Atmosphere->Improve_Inert Compromised? Re_Run Re_Run Purify_SM->Re_Run Re-run Experiment Fresh_Reagents->Re_Run Optimize_Conditions->Re_Run Improve_Inert->Re_Run

Caption: General troubleshooting workflow for low reaction conversion.

Category 2: Selective Reduction of the Nitro Group

One of the most common transformations for this compound is the reduction of the nitro group to an amine, yielding 2-Acetyl-5-aminothiophene, a valuable building block. The primary challenge is achieving this selectively without affecting the acetyl group.

Question 2: I am trying to reduce the nitro group, but I am getting a complex mixture of products or recovering my starting material. What's going wrong?

The choice of reducing agent is paramount and depends heavily on the desired outcome and the presence of other functional groups.

Potential Causes & Solutions:

  • Incorrect Choice of Reducing Agent: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are generally not suitable for aromatic nitro compounds as they can lead to azo products and will readily reduce the acetyl group.[10]

  • Catalyst Inactivity/Poisoning: Catalytic hydrogenation is a popular method, but the catalyst (e.g., Pd/C, Raney Nickel) can be poisoned by sulfur-containing compounds like thiophenes. This leads to sluggish or incomplete reactions.

  • Harsh Reaction Conditions: Strongly acidic conditions combined with certain metals can lead to unwanted side reactions on the thiophene ring.

Troubleshooting & Optimization Strategy:

The table below summarizes common reducing agents and their suitability for this specific transformation.

Reducing AgentTypical ConditionsAdvantagesPotential Issues & Troubleshooting
SnCl₂·2H₂O EtOH or EtOAc, refluxMild, highly selective for the nitro group, tolerates the ketone.[11]Work-up can be tedious to remove tin salts. Solution: Basify the mixture carefully during work-up to precipitate tin hydroxides, then filter.
Fe / NH₄Cl EtOH/H₂O, refluxInexpensive, effective, and generally selective.Can be slow; requires a large excess of iron powder. Solution: Use finely activated iron powder. Monitor reaction by TLC until completion.
H₂ / Pd/C MeOH or EtOH, RT, 1-4 atmClean reaction, high yield if successful.Catalyst poisoning by the thiophene sulfur is a major risk.[12] The ketone can be reduced under forcing conditions. Solution: Use a higher catalyst loading (10-20 mol%). If poisoning persists, switch to a different method.
Sodium Dithionite (Na₂S₂O₄) Dioxane/H₂O or similar, heatGood for sensitive substrates.[11]May not be strong enough for complete conversion; requires careful pH control. Solution: Ensure biphasic system is stirred vigorously. Add base (e.g., NaHCO₃) to maintain pH.

Protocol: Selective Nitro Reduction using Tin(II) Chloride

This protocol provides a reliable method for the selective reduction of the nitro group in this compound.[11]

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).

  • Reagent Addition: Add absolute ethanol (approx. 10-15 mL per gram of starting material) followed by Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).

  • Reaction: Heat the mixture to reflux (approx. 78°C). The reaction is typically complete within 1-3 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up: a. Cool the reaction mixture to room temperature and carefully pour it over crushed ice. b. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or dilute NaOH until the pH is basic (pH ~8-9). A thick, white precipitate of tin(IV) hydroxide will form. c. Filter the mixture through a pad of Celite® to remove the tin salts, washing the filter cake thoroughly with ethyl acetate. d. Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer 2-3 times with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 2-Acetyl-5-aminothiophene.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Category 3: Reactions at the Acetyl Group

The acetyl group is a versatile handle for C-C bond formation, commonly through condensation reactions like the Knoevenagel or Claisen-Schmidt reactions.

Question 3: My Knoevenagel condensation with this compound and malononitrile is giving a very low yield, even after prolonged heating. How can I improve it?

The reactivity of the acetyl group is diminished by the electron-withdrawing effect of the nitro-substituted thiophene ring, making the α-protons less acidic and the carbonyl carbon less electrophilic.

Potential Causes & Solutions:

  • Insufficient Catalyst/Base: Standard conditions may not be sufficient to promote deprotonation of the α-carbon or activate the nucleophile.

    • Optimization:

      • Stronger Base/Catalyst System: Instead of mild bases like piperidine or ammonium acetate, consider using a stronger base or a Lewis acid co-catalyst to enhance the electrophilicity of the carbonyl group.[13]

      • Dean-Stark Trap: These condensations produce water, which can inhibit the reaction. Use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water and drive the equilibrium towards the product.

  • Thermal Decomposition: While heating is often necessary, prolonged exposure to high temperatures can cause degradation of the nitrothiophene moiety.[14]

    • Optimization:

      • Lower Temperature, More Active Catalyst: Explore catalyst systems that work efficiently at lower temperatures.

      • Monitor Carefully: Use TLC to find the optimal balance between reaction time and the onset of decomposition (visible as streaking or the appearance of dark, baseline spots on the TLC plate).

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G cluster_main Reaction Pathways of this compound cluster_nitro Nitro Group Reduction cluster_acetyl Acetyl Group Condensation SM This compound Nitro_Reduced 2-Acetyl-5-aminothiophene SM->Nitro_Reduced Selective Reduction (SnCl2, Fe/NH4Cl) Side_Azo Azo Dimer (e.g., with LiAlH4) SM->Side_Azo Harsh Reduction Condensation_Product Condensation Product (e.g., Knoevenagel) SM->Condensation_Product Condensation (+ Nucleophile, Base)

Caption: Key reaction pathways for this compound.

Category 4: Compound Stability & Handling

Question 4: My sample of this compound has darkened upon storage/during work-up. Is it still usable?

Discoloration often indicates degradation. Nitroaromatic compounds can be sensitive to light, air (oxidation), and pH extremes.[6][15]

Potential Causes & Solutions:

  • Photodegradation: Exposure to UV or ambient light can cause decomposition.[6]

    • Prevention: Always store the solid and solutions in amber vials or flasks wrapped in aluminum foil.[15]

  • Basic Conditions: The compound is particularly sensitive to basic conditions, which can lead to decomposition pathways.

    • Prevention: During aqueous work-ups, avoid using strong bases like NaOH or KOH if possible. Use milder bases like NaHCO₃ and minimize the contact time.[15]

  • Oxidation: While relatively stable, prolonged exposure to air can lead to slow oxidation.

    • Prevention: For long-term storage, keep the compound under an inert atmosphere (N₂ or Ar) in a refrigerator.[5][15]

If your sample has discolored, its purity should be assessed by TLC, NMR, or melting point before use. Minor discoloration might be acceptable for some robust reactions, but for sensitive or catalytic processes, purification via recrystallization is highly recommended.

References

Technical Support Center: Navigating the Scale-Up of 2-Acetyl-5-nitrothiophene Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Acetyl-5-nitrothiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the production of this important chemical intermediate. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your success from benchtop to pilot plant.

Introduction: The Synthetic Landscape

This compound is a key building block in medicinal chemistry and materials science.[1][2] Its synthesis, most commonly achieved through the nitration of 2-acetylthiophene, presents several challenges that can be exacerbated during scale-up. The high reactivity of the thiophene ring towards electrophilic substitution demands precise control over reaction conditions to prevent the formation of undesirable byproducts and ensure a safe process.[1] This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide: From Theory to Practice

This section is dedicated to resolving specific issues you may encounter during your experiments. Each problem is analyzed from a mechanistic standpoint to provide robust and effective solutions.

Low or No Product Yield

Question: We are experiencing significantly lower than expected yields of this compound. What are the likely causes and how can we improve our results?

Answer: Low yields in this synthesis can often be traced back to a few critical parameters. Let's break down the potential culprits:

  • Ineffective Nitrating Agent: The choice and preparation of the nitrating agent are paramount. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is a widely used and effective reagent for this transformation.[1]

    • Causality: Acetyl nitrate is a milder nitrating agent compared to harsher alternatives like mixed acids (HNO₃/H₂SO₄), which can lead to oxidative decomposition of the sensitive thiophene ring.[3][4]

    • Troubleshooting:

      • Ensure your nitric acid is of high purity and concentration (fuming nitric acid is often specified).[5]

      • The acetic anhydride should be fresh and free from acetic acid, which can hydrolyze the acetyl nitrate.

      • Consider alternative nitrating systems like nitronium tetrafluoroborate, which can offer higher yields and improved safety profiles.[1]

  • Incorrect Reaction Temperature: Temperature control is arguably the most critical factor in this synthesis.

    • Causality: The nitration of activated aromatic rings is highly exothermic. A runaway reaction can lead to a rapid increase in temperature, promoting the formation of dinitrothiophenes and other polymeric byproducts.[3][4] Conversely, a temperature that is too low may result in an incomplete reaction.

    • Troubleshooting:

      • Maintain a strict temperature range, typically between 0-10°C, during the addition of the nitrating agent.[1][5]

      • Use a reliable cooling bath (e.g., ice-salt or a cryocooler) and monitor the internal reaction temperature closely.

      • For larger scale reactions, consider a jacketed reactor with a chiller for more precise temperature control.

  • Sub-optimal Reagent Stoichiometry: The molar ratio of reactants can significantly impact yield and selectivity.

    • Causality: An excess of the nitrating agent can lead to the formation of 2,4-dinitrothiophene and 2,5-dinitrothiophene.[3] Insufficient nitrating agent will result in unreacted starting material.

    • Troubleshooting:

      • Start with a slight excess of the nitrating agent (e.g., 1.1-1.2 equivalents).

      • Carefully control the addition rate of the nitrating agent to the solution of 2-acetylthiophene. A slow, dropwise addition is recommended.[5]

Formation of Impurities and Byproducts

Question: Our final product is contaminated with significant amounts of impurities, particularly isomers and dinitro compounds. How can we minimize their formation?

Answer: The formation of isomers and dinitro byproducts is a common challenge due to the reactivity of the thiophene ring. Here's how to address this:

  • Isomer Formation (e.g., 2-Acetyl-3-nitrothiophene):

    • Causality: While the acetyl group at the 2-position strongly directs nitration to the 5-position, some substitution at the 3-position can occur, especially under harsh conditions.[4]

    • Troubleshooting:

      • Adhering to mild reaction conditions (low temperature, controlled addition) is the best way to maximize regioselectivity for the 5-position.[1]

      • The use of milder nitrating agents like copper nitrate in acetic anhydride can sometimes improve selectivity, although yields may be lower.[1]

  • Dinitration:

    • Causality: The electron-donating nature of the thiophene ring makes it susceptible to multiple nitrations if the reaction conditions are not carefully controlled.[3]

    • Troubleshooting:

      • Strictly control the stoichiometry of the nitrating agent.

      • Maintain a low reaction temperature throughout the addition and for a short period afterward before quenching the reaction.

      • Ensure efficient mixing to avoid localized areas of high nitrating agent concentration.

  • Polymeric Byproducts:

    • Causality: Strong acids and high temperatures can cause polymerization of the thiophene ring.[6]

    • Troubleshooting:

      • Avoid the use of strong Lewis acids as catalysts.

      • Maintain the recommended low temperature profile for the reaction.

Difficulties in Product Purification

Question: We are struggling to purify our this compound to the desired level. What are the most effective purification strategies?

Answer: Effective purification is crucial for obtaining a high-quality final product. A multi-step approach is often necessary.

  • Initial Work-up:

    • Protocol: After the reaction is complete, quench the reaction mixture by pouring it onto crushed ice or into ice-cold water.[5] This will precipitate the crude product.

    • Rationale: Quenching deactivates any remaining nitrating agent and helps to solidify the product, allowing for easy separation by filtration.

  • Crystallization:

    • Protocol: Recrystallization from a suitable solvent is a highly effective method for removing impurities. Ethanol or a mixture of ethanol and water is commonly used.

    • Rationale: The desired product and impurities will have different solubilities in the chosen solvent system at different temperatures. This allows for the selective crystallization of this compound, leaving impurities behind in the mother liquor.

  • Vacuum Distillation:

    • Protocol: For liquid impurities or as a final polishing step, vacuum distillation can be employed.[6]

    • Rationale: By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent thermal decomposition during distillation.[6]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the nitration of 2-acetylthiophene?

A1: The nitration of 2-acetylthiophene proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from the nitrating agent, acts as the electrophile. The electron-rich thiophene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex. The acetyl group at the 2-position is a deactivating group but directs the incoming electrophile to the 5-position. Subsequent deprotonation restores the aromaticity of the ring, yielding this compound.[1]

Q2: What are the key safety precautions to consider during the scale-up of this synthesis?

A2: Safety is paramount, especially when working with nitrating agents.

  • Reagent Handling: Always handle fuming nitric acid and acetic anhydride in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[7][8][9]

  • Exothermic Reaction: Be aware of the highly exothermic nature of the reaction.[4] Ensure adequate cooling capacity and continuous monitoring of the reaction temperature.

  • Explosion Hazard: The mixture of nitric acid and acetic anhydride can be explosive.[4] Never mix them in a closed system and always add the nitric acid slowly to the acetic anhydride with cooling.

  • Product Toxicity: this compound is a potentially harmful compound. Avoid inhalation, ingestion, and skin contact.[1][7]

Q3: Which analytical techniques are recommended for monitoring the reaction and assessing final product purity?

A3: A combination of analytical techniques is recommended for comprehensive analysis.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spot.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for determining the purity of the final product and quantifying any impurities.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any isomeric impurities.

Q4: Are there any "greener" or more sustainable approaches to this synthesis?

A4: The development of greener synthetic methodologies is an active area of research. For the synthesis of thiophene derivatives, some approaches include:

  • Alternative Catalysts: The use of solid acid catalysts, such as metal-exchanged clays, has been explored for the nitration of thiophene to reduce the use of corrosive acids and simplify catalyst recovery.[3][4]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve energy efficiency in some thiophene syntheses, although its application to nitration requires careful optimization to manage the exothermic nature of the reaction.[1]

  • Continuous Flow Synthesis: Continuous flow reactors offer enhanced safety and control over reaction parameters, particularly for highly exothermic and potentially hazardous reactions like nitration.[11][12][13] This technology allows for better temperature management and reduces the volume of hazardous materials at any given time.

Experimental Protocols & Data

Protocol 1: Synthesis of this compound using Acetyl Nitrate
  • Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-acetylthiophene (1 equivalent) in acetic anhydride (3-4 equivalents).

  • Cooling: Cool the solution to 0-5°C using an ice-salt bath.

  • Preparation of Nitrating Agent: In a separate flask, slowly add fuming nitric acid (1.1 equivalents) to acetic anhydride (2 equivalents) while maintaining the temperature below 10°C.

  • Nitration: Add the prepared acetyl nitrate solution dropwise to the cooled 2-acetylthiophene solution over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0-5°C for an additional hour. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture slowly into a beaker containing crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated yellow solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the crude product under vacuum.

  • Purification: Recrystallize the crude solid from ethanol to obtain pure this compound.

Table 1: Comparison of Nitrating Systems
Nitrating AgentTemperature (°C)Reaction Time (hours)Typical Yield (%)Key AdvantagesKey Disadvantages
Acetyl Nitrate 0-101-370-85Good control, widely used[1]Exothermic, potential for runaway
Nitronium Tetrafluoroborate Room Temperature1-285-90High yield, mild conditions[1]More expensive reagent
Copper Nitrate in Acetic Anhydride Reflux2-365-75Readily available reagents[1]Lower yield, higher temperature

Visualizing the Process

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Acetylthiophene in Acetic Anhydride C Combine and React (0-10°C) A->C B Acetyl Nitrate Solution (HNO3 + Acetic Anhydride) B->C D Quench on Ice C->D E Filter and Wash D->E F Recrystallize E->F G Pure Product F->G

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G Start Low Yield or High Impurities? Temp Is Temperature strictly 0-10°C? Start->Temp Reagents Are Reagents Fresh & Pure? Temp->Reagents Yes ImproveCooling Action: Improve Cooling & Monitoring Temp->ImproveCooling No Stoich Is Stoichiometry Correct (1.1-1.2 eq)? Reagents->Stoich Yes ReplaceReagents Action: Use Fresh Reagents Reagents->ReplaceReagents No Purify Is Purification Effective? Stoich->Purify Yes AdjustStoich Action: Adjust Reagent Amounts Stoich->AdjustStoich No OptimizePurify Action: Optimize Recrystallization/Distillation Purify->OptimizePurify No Success Process Optimized Purify->Success Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

removal of dinitrothiophene impurities from 2-nitrothiophene.

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the purity of 2-nitrothiophene, specifically focusing on the removal of common dinitrothiophene impurities. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions during your experimental work.

Frequently Asked Questions (FAQs)

Q1: My synthesized 2-nitrothiophene is a distinct yellow to brown solid. What is the likely cause?

A: Pure 2-nitrothiophene should be pale yellow to colorless, needle-like crystals.[1] A pronounced yellow or brown color is almost always indicative of residual impurities, primarily 2,4-dinitrothiophene and 2,5-dinitrothiophene.[1] These byproducts are formed during the nitration of thiophene, especially if the reaction temperature is not strictly controlled.[1][2]

Q2: Is there a quick qualitative test to check for the presence of dinitrothiophene impurities?

A: Yes, a simple and effective colorimetric test can be performed. Dissolve a few crystals of your product in ethanol and add a single drop of a dilute alcoholic potassium hydroxide (KOH) solution. The immediate development of a pink or deep red color confirms the presence of dinitrothiophene.[1] It is important to note that an excess of KOH will destroy the color, so use it sparingly.[1]

Q3: What is the target melting point for pure 2-nitrothiophene?

A: A high-quality product should have a melting point of 44–45°C. Through meticulous purification, such as repeated recrystallization from petroleum ether, a melting point of 45.5°C can be achieved for the colorless, pure compound.[1] Commercial grades may have a broader range, such as 38-45°C.[3] A broad or depressed melting point is a strong indicator of persistent impurities.

Q4: Besides dinitrothiophenes, what other common impurity should I be aware of?

A: The synthesis of 2-nitrothiophene via electrophilic nitration of thiophene often yields the 3-nitrothiophene isomer as a side product, typically in amounts around 15%.[2][4][5] Separating these isomers can be challenging due to their similar properties and requires specific strategies, which are addressed in the troubleshooting section.

Troubleshooting Guide: From Crude Product to Pure 2-Nitrothiophene

This section addresses specific issues you may encounter during the purification process.

Problem 1: Persistent Yellow Color After a Single Recrystallization
  • Underlying Cause: The chosen recrystallization solvent may not provide sufficient solubility difference between 2-nitrothiophene and the dinitro impurities at varying temperatures. Solvents like ethanol or benzene can sometimes fail to yield a snow-white product.[1]

  • Expert Recommendation: The most effective and recommended solvent is a low-boiling point petroleum ether (e.g., b.p. 20–40°C).[1] The key to this method's success lies in its mechanism: prolonged refluxing with petroleum ether selectively extracts the 2-nitrothiophene, leaving the less soluble dinitro impurities behind.[1]

  • Validation Protocol: After recrystallization, perform the alcoholic KOH test again. The absence of a pink/red color change indicates successful removal of dinitro contaminants.

Problem 2: Product Purity is Still Low (Confirmed by NMR/GC-MS) and Melting Point is Depressed
  • Underlying Cause: The initial impurity load in your crude product is likely very high. A single purification step may be insufficient to achieve the desired purity.

  • Expert Recommendation: A two-stage purification strategy is highly effective.

    • Initial Purification by Steam Distillation: Subject the crude material to steam distillation. 2-nitrothiophene is volatile with steam, while the dinitro derivatives are significantly less so. This step will remove the bulk of the colored impurities and non-volatile materials. Collect the distillate, which should contain snow-white crystals of 2-nitrothiophene if protected from light.[1]

    • Final Purification by Recrystallization: Take the solid obtained from steam distillation and perform a final recrystallization from low-boiling petroleum ether as described in Problem 1.[1] This combination of techniques leverages different physical properties (volatility and solubility) to achieve exceptional purity.

Problem 3: Analytical Data (e.g., ¹H NMR) Shows Presence of the 3-Nitrothiophene Isomer
  • Underlying Cause: Standard purification methods like recrystallization from petroleum ether are often inefficient at separating the 2- and 3-nitrothiophene isomers due to their similar polarities and solubilities.

  • Expert Recommendation 1 (Fractional Crystallization): This method exploits the slight difference in solubility in ethanol. The 3-nitrothiophene isomer is less soluble in ethanol than the 2-nitro derivative.[5][6] While challenging, careful, multi-staged fractional crystallization from ethanol can enrich the filtrate with the desired 2-nitrothiophene.

  • Expert Recommendation 2 (Advanced Chemical Separation): For applications requiring very high isomeric purity (>99%), a chemical separation method can be employed. This involves the selective chlorosulfonation of the reaction mixture. The 3-nitrothiophene isomer is more reactive towards chlorosulfonic acid than the 2-nitrothiophene isomer.[2][5] By treating the isomer mixture with chlorosulfonic acid, the 3-isomer is consumed, allowing the unreacted 2-nitrothiophene to be isolated and purified.[2][5] This method should only be performed by personnel experienced with handling highly corrosive reagents.

Visualized Workflows

General Purification Workflow

This diagram outlines the decision-making process for purifying crude 2-nitrothiophene based on the initial assessment of impurities.

cluster_start Start: Crude Product Analysis cluster_purification Purification Strategy cluster_analysis Final Analysis start Crude 2-Nitrothiophene (Yellow/Brown Solid) qual_test Perform Alcoholic KOH Test start->qual_test steam_dist Steam Distillation qual_test->steam_dist Test Positive (High Impurity Load) recryst Recrystallization (Petroleum Ether) qual_test->recryst Test Faintly Positive (Low Impurity Load) steam_dist->recryst Further Purification analytical_chem Purity Check (NMR, GC-MS, M.P.) recryst->analytical_chem final_product Pure 2-Nitrothiophene (White Crystals, M.P. 44-45.5 °C) analytical_chem->recryst Purity <99% analytical_chem->final_product Purity >99%

Caption: General purification workflow for 2-nitrothiophene.

Troubleshooting Flowchart

This flowchart provides a logical path to diagnose and solve common purification issues.

problem Problem: Product is Impure check_color Is the product yellow/brown? problem->check_color check_isomer Does NMR/GC show 3-nitrothiophene isomer? check_color->check_isomer No (Colorless but impure) solution_color Cause: Dinitro-impurities. Solution: Use Steam Distillation and/or Petroleum Ether Recrystallization. check_color->solution_color Yes solution_isomer Cause: Isomeric Impurity. Solution: Attempt Fractional Crystallization (Ethanol) or Selective Chemical Reaction. check_isomer->solution_isomer Yes end_node Pure Product check_isomer->end_node No solution_color->end_node solution_isomer->end_node

Caption: Troubleshooting flowchart for 2-nitrothiophene purification.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization from Petroleum Ether

This protocol is ideal for removing low to moderate levels of dinitrothiophene impurities.

  • Dissolution: Place the crude 2-nitrothiophene (e.g., 10 g) in a round-bottom flask equipped with a reflux condenser. Add a minimal amount of low-boiling petroleum ether (b.p. 20-40°C) to just cover the solid.

  • Reflux: Heat the mixture to a gentle reflux. The 2-nitrothiophene will dissolve while the dinitro impurities will remain largely undissolved. For optimal results, maintain the reflux for an extended period (e.g., 1-2 hours) to ensure complete extraction of the desired product into the solvent.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the insoluble impurities. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Long, snow-white needles of pure 2-nitrothiophene should form.[1]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold petroleum ether, and dry them in a vacuum desiccator away from light.[1]

Protocol 2: Purification by Steam Distillation

This protocol is highly effective for crude products with a high load of colored and non-volatile impurities.

  • Apparatus Setup: Set up a steam distillation apparatus. Place the crude 2-nitrothiophene into the distillation flask.

  • Distillation: Introduce steam into the flask. The 2-nitrothiophene will co-distill with the water. Continue the distillation until the distillate runs clear and no more solid is observed coming over.

  • Protection from Light: It is crucial to protect the receiving flask from light, as 2-nitrothiophene can be light-sensitive, which may cause discoloration.[1]

  • Isolation: Cool the receiving flask in an ice bath. Collect the precipitated white crystals of 2-nitrothiophene by vacuum filtration.

  • Further Purification (Optional): For the highest purity, the crystals obtained from steam distillation should be subjected to recrystallization as described in Protocol 1.[1]

Data Summary Table

CompoundCAS NumberMolecular FormulaAppearanceMelting Point (°C)
2-Nitrothiophene 609-40-5[7]C₄H₃NO₂S[3]Pale yellow to colorless needles[1]44 - 45.5[1]
2,4-Dinitrothiophene 5347-12-6[8]C₄H₂N₂O₄S[9]Yellow solid~54-56
2,5-Dinitrothiophene 5347-13-7C₄H₂N₂O₄SYellow solid~135-137
3-Nitrothiophene 609-41-6C₄H₃NO₂SSolid~75-77

References

Technical Support Center: Catalyst Selection for Optimizing 2-Acetyl-5-nitrothiophene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Acetyl-5-nitrothiophene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on catalyst selection to enhance reaction efficiency, yield, and safety. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of various therapeutic agents.[1] Its synthesis, however, is not without challenges. The most common route involves the electrophilic nitration of 2-acetylthiophene. The thiophene ring is highly activated towards electrophilic substitution, making it susceptible to issues like over-nitration and poor regioselectivity if conditions are not meticulously controlled.[2] This guide will address these common hurdles and provide catalyst-centric solutions.

Part 1: Synthesis of the Precursor, 2-Acetylthiophene

A robust synthesis of this compound begins with a high-quality precursor. 2-Acetylthiophene is typically synthesized via the Friedel-Crafts acylation of thiophene.

Frequently Asked Questions (FAQs): 2-Acetylthiophene Synthesis

Q1: My Friedel-Crafts acylation of thiophene is giving a low yield. What are the likely causes?

A1: Low yields in this reaction often stem from catalyst issues or improper reaction conditions. Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are moisture-sensitive and can be deactivated by water.[3] Additionally, an insufficient amount of catalyst can lead to an incomplete reaction.[4]

Q2: I'm observing the formation of diacylated byproducts. How can I improve the selectivity for 2-acetylthiophene?

A2: While the acetyl group is deactivating, reducing the likelihood of a second acylation, it can still occur.[3] To favor mono-acylation, it is advisable to use an excess of thiophene relative to the acylating agent (e.g., acetic anhydride or acetyl chloride). This ensures the acylating agent is more likely to react with an un-substituted thiophene molecule.[3]

Q3: Are there greener alternatives to traditional Lewis acid catalysts for this acylation?

A3: Yes, solid acid catalysts such as zeolites (e.g., Hβ, HZSM-5) and strong acidic ion-exchange resins are excellent, environmentally friendly options.[3] These catalysts are recoverable, reusable, and often lead to higher selectivity.[3] Other milder catalysts like phosphoric acid or zinc chloride have also been used with high yields.[3]

Experimental Protocol: Greener Synthesis of 2-Acetylthiophene

This protocol utilizes a reusable solid acid catalyst, minimizing corrosive and toxic waste.

Materials:

  • Thiophene

  • Acetic anhydride

  • NKC-9 resin (or similar strong acidic ion-exchange resin)

  • Reaction vessel with stirring and temperature control

Procedure:

  • Add thiophene, acetic anhydride, and the NKC-9 resin catalyst to the reaction vessel. A recommended molar ratio is 1:1.05 for thiophene to acetic anhydride.

  • Heat the mixture to 70-80°C with vigorous stirring.

  • Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After the reaction, the catalyst can be recovered by simple filtration.

  • The product, 2-acetylthiophene, can be purified from the reaction mixture by distillation.

Part 2: Nitration of 2-Acetylthiophene to this compound

The critical step in the synthesis is the nitration of 2-acetylthiophene. The choice of nitrating agent and catalyst is paramount for achieving high yield and selectivity.

Troubleshooting Guide: Nitration Reaction

Q1: My nitration reaction is producing a mixture of 4- and 5-nitro isomers. How can I improve the regioselectivity for the 5-nitro product?

A1: The formation of both 4- and 5-nitro isomers is a common issue, especially with aggressive nitrating agents. The acetyl group at the 2-position directs incoming electrophiles to the 4- and 5-positions. Using milder nitrating systems and controlling the temperature can favor the formation of the 5-nitro isomer. Copper nitrate in acetic anhydride, for instance, has been used, though it may result in a mixture of isomers at lower temperatures.[5]

Q2: I'm observing significant byproduct formation, including dinitro derivatives. What's causing this and how can I prevent it?

A2: The high reactivity of the thiophene ring makes it prone to over-nitration, leading to the formation of dinitrothiophenes.[1][6] This is often exacerbated by strong nitrating agents like mixed acid (HNO₃/H₂SO₄) or using an excess of the nitrating agent. The use of acetyl nitrate, generated in situ from nitric acid and acetic anhydride, offers better control.[2] Maintaining a low reaction temperature (0-5°C) is crucial to minimize these side reactions.[2][7]

Q3: The traditional acetyl nitrate method is hazardous. Are there safer and more selective catalyst systems?

A3: Yes, metal-exchanged montmorillonite clays, such as Fe³⁺-montmorillonite, have emerged as highly effective and safer heterogeneous catalysts.[1][6] These solid acid catalysts can provide excellent selectivity for the 2-nitro position in thiophene nitration and can be adapted for the nitration of 2-acetylthiophene.[1][6] They are also reusable and lead to a cleaner reaction profile.[1] Nitronium tetrafluoroborate is another effective alternative that can provide high yields under mild conditions.[2]

Catalyst Performance Comparison
Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Acetyl Nitrate (HNO₃/Ac₂O) 0-5°C, 1-3 hoursHigh yields (70-85%), good regioselectivityHazardous, exothermic, potential for over-nitration
Nitronium Tetrafluoroborate (NO₂BF₄) Room temperature, 1-2 hoursHigh yields (85-90%), mild conditions, enhanced safetyReagent cost
Copper Nitrate in Acetic Anhydride Reflux, 2-3 hoursReadily available reagentsLower yields (65-75%), potential for isomer formation
Fe³⁺-Montmorillonite Clay 70-80°C, 5-6 hoursHigh selectivity, reusable catalyst, environmentally benignHigher temperatures may be required
Experimental Protocol: Selective Nitration using Fe³⁺-Montmorillonite Clay Catalyst

This protocol provides a greener and more selective method for the synthesis of this compound.

Materials:

  • 2-Acetylthiophene

  • Nitric acid

  • Fe³⁺-montmorillonite catalyst

  • Dichloroethane (solvent)

  • Three-necked round-bottomed flask with reflux condenser, dropping funnel, and stirrer

Procedure:

  • In the three-necked flask, prepare a mixture of 2-acetylthiophene and the Fe³⁺-montmorillonite catalyst in dichloroethane.

  • Stir the mixture under reflux at approximately 80°C.[1]

  • Add nitric acid dropwise to the stirring mixture. The molar ratio of nitric acid to the thiophene substrate should be carefully controlled, typically around 2:1.[1]

  • Continue the reaction for 5-6 hours, monitoring the progress by GC or TLC.[1]

  • After completion, cool the reaction mixture and filter to recover the catalyst.

  • The filtrate can then be concentrated to obtain the crude product, which can be further purified by recrystallization.

Visualizing the Reaction Pathway

Nitration_Pathway cluster_start Starting Material cluster_reagents Nitrating System cluster_product Desired Product cluster_byproducts Potential Byproducts 2-Acetylthiophene 2-Acetylthiophene Reaction Reaction 2-Acetylthiophene->Reaction Electrophilic Aromatic Substitution Nitric Acid Nitric Acid Nitric Acid->Reaction Catalyst Catalyst Catalyst->Reaction Facilitates NO2+ formation and enhances selectivity This compound This compound Isomers 2-Acetyl-4-nitrothiophene Over-nitration Dinitro derivatives Reaction->this compound High Selectivity Reaction->Isomers Low Selectivity Reaction->Over-nitration Harsh Conditions

Caption: General reaction pathway for the nitration of 2-acetylthiophene.

Part 3: Troubleshooting Decision Tree

This decision tree can help diagnose and solve common issues during the synthesis.

troubleshooting_tree start Low Yield or Purity of This compound check_byproducts Analyze byproducts (GC-MS, NMR) start->check_byproducts isomers High levels of 2-acetyl-4-nitrothiophene? check_byproducts->isomers over_nitration Presence of dinitro derivatives? check_byproducts->over_nitration unreacted_sm High levels of unreacted starting material? check_byproducts->unreacted_sm isomers->over_nitration No sol_isomers - Use a more selective catalyst (e.g., Fe³⁺-montmorillonite) - Optimize reaction temperature isomers->sol_isomers Yes over_nitration->unreacted_sm No sol_over_nitration - Reduce amount of nitrating agent - Lower reaction temperature - Use a milder nitrating system over_nitration->sol_over_nitration Yes sol_unreacted_sm - Increase reaction time or temperature - Check catalyst activity - Ensure stoichiometry of reagents is correct unreacted_sm->sol_unreacted_sm Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Acetyl-5-nitrothiophene versus 2-Acetylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Core Directive: Understanding the Impact of the Nitro Group

The fundamental difference in the reactivity of these two compounds stems from the potent electron-withdrawing nature of the nitro (NO₂) group. In 2-acetylthiophene, the thiophene ring is relatively electron-rich, making it susceptible to electrophilic attack. The acetyl group is a deactivating group, but the ring's inherent reactivity still favors electrophilic substitution.[1]

Conversely, the introduction of a nitro group at the 5-position in 2-acetyl-5-nitrothiophene dramatically alters the electronic landscape. The nitro group's strong inductive (-I) and mesomeric (-M) effects significantly reduce the electron density of the thiophene ring.[2] This has two primary consequences:

  • Deactivation towards Electrophilic Aromatic Substitution: The electron-deficient ring of this compound is highly resistant to attack by electrophiles.

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The presence of the nitro group, particularly in a position that can stabilize a negative charge through resonance, makes the thiophene ring susceptible to attack by nucleophiles.[3][4][5][6]

Figure 1. Divergent reactivity pathways of 2-acetylthiophene and this compound.

Scientific Integrity & Logic: Experimental Evidence

To provide a tangible comparison, we will examine the outcomes of two key reaction types: electrophilic bromination and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution: Bromination

Objective: To compare the susceptibility of the two compounds to electrophilic attack.

Experimental Protocol:

  • Reactant Preparation: Solutions of 2-acetylthiophene (10 mmol) and this compound (10 mmol) are prepared in acetic acid (40 mL).

  • Reagent Addition: A solution of N-bromosuccinimide (10 mmol) in acetic anhydride (40 mmol) is added to each reaction mixture.[1]

  • Reaction Conditions: The mixtures are stirred at 50°C for 1 hour, protected from light.[1]

  • Work-up and Analysis: The reactions are quenched with water, and the products are collected by filtration. The yield and purity are determined by standard analytical techniques (e.g., NMR, GC-MS).

Comparative Data:

CompoundExpected Major ProductExpected Yield
2-Acetylthiophene2-Acetyl-5-bromothiophene>80%[1]
This compoundNo significant reaction<5%

The experimental results clearly demonstrate the deactivating effect of the nitro group. 2-acetylthiophene readily undergoes electrophilic bromination at the 5-position.[1] In contrast, this compound is highly unreactive under the same conditions due to the severely electron-deficient nature of the thiophene ring.

Nucleophilic Aromatic Substitution (SNAr)

Objective: To evaluate the reactivity towards nucleophilic attack.

Experimental Protocol:

  • Reactant Preparation: Solutions of 2-acetylthiophene (1 mmol) and this compound (1 mmol) are prepared in a suitable solvent like DMF.

  • Nucleophile Addition: A nucleophile, such as 2,3-dichlorobenzenethiol (1 mmol), and a base, like potassium carbonate, are added to each reaction.[7]

  • Reaction Conditions: The mixtures are stirred at an appropriate temperature (e.g., room temperature to moderate heating) and monitored for completion.

  • Work-up and Analysis: The reactions are worked up by standard aqueous extraction procedures, and the products are isolated and characterized.

Comparative Data:

CompoundExpected Major ProductExpected Yield
2-AcetylthiopheneNo reaction0%
This compound1-(5-((2,3-dichlorophenyl)thio)-4-nitro-2-thienyl)ethanone>75%[7]

This experiment highlights the dramatic activation of the thiophene ring towards nucleophilic attack by the nitro group. This compound serves as an excellent substrate for SNAr reactions, allowing for the introduction of various nucleophiles.[3][8] 2-acetylthiophene, lacking this activation, is inert under these conditions.

Figure 2. Generalized experimental workflows for the comparative reactions.

Authoritative Grounding & Implications for Synthesis

The choice between 2-acetylthiophene and this compound as a starting material is dictated by the desired synthetic transformation.

  • For the introduction of substituents via electrophilic attack , such as Friedel-Crafts acylation or halogenation, 2-acetylthiophene is the substrate of choice.[1][9][10] Its relatively electron-rich nature allows for these reactions to proceed in good yields.

  • For the introduction of nucleophiles , such as amines, alkoxides, or thiolates, This compound is the ideal precursor.[3][7] The activating effect of the nitro group enables a wide range of SNAr chemistry that is not possible with 2-acetylthiophene.

References

A Comparative Guide to the Spectroscopic Validation of 2-Acetyl-5-nitrothiophene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of heterocyclic compounds is a cornerstone of chemical synthesis and medicinal chemistry. 2-Acetyl-5-nitrothiophene, a versatile building block, possesses a unique electronic architecture due to the presence of both an electron-withdrawing acetyl group and a powerful nitro group on the thiophene ring.[1][2] This guide provides an in-depth, multi-technique spectroscopic validation of its structure, moving beyond a simple data repository to explain the causal links between molecular features and spectral output. We will explore how Mass Spectrometry, Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy provide complementary data points that, when integrated, create a self-validating system for structural elucidation.

Mass Spectrometry (MS): Unveiling the Molecular Blueprint

Mass spectrometry serves as our initial checkpoint, providing the definitive molecular weight and offering insights into the molecule's stability and fragmentation pathways. For a compound like this compound, Electron Ionization (MS) is a robust choice that yields reproducible fragmentation patterns crucial for structural confirmation.[3]

The primary analytical goal is to confirm the molecular mass of 171.17 g/mol .[4] The electron ionization process is expected to generate a radical cation, the molecular ion (M•+), at m/z 171. Subsequent fragmentation provides a structural fingerprint. The most probable fragmentation involves alpha-cleavage at the carbonyl group, a characteristic process for ketones, leading to the loss of a methyl radical or an entire acetyl radical.[5]

Diagram 1: Proposed Mass Spectrometry Fragmentation of this compound

G M This compound (M•+) m/z = 171 frag1 Loss of •CH₃ (α-cleavage) M->frag1 frag2 Loss of •COCH₃ (α-cleavage) M->frag2 ion1 [M-15]+ m/z = 156 frag1->ion1 ion2 [M-43]+ m/z = 128 frag2->ion2

Caption: Key fragmentation pathways in EI-MS.

Table 1: Predicted Mass Spectrometry Data

m/z Value Identity Rationale
171 [M]•+ Molecular Ion (Parent Peak)[4]
156 [M-15]+ Loss of a methyl radical (•CH₃) from the acetyl group[5]

| 128 | [M-43]+ | Loss of an acetyl radical (•COCH₃)[5] |

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the prepared solution into the GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).

  • GC Separation: Utilize a temperature program starting at 100°C, holding for 1 minute, then ramping to 250°C at a rate of 15°C/min.

  • Ionization: Employ standard Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range from m/z 40 to 250 to detect the molecular ion and key fragments.

This protocol ensures the volatilization and separation of the analyte, leading to a clean mass spectrum for confident identification.

Infrared (IR) Spectroscopy: Mapping Functional Groups

IR spectroscopy is indispensable for identifying the key functional groups within the molecule. The presence of the carbonyl (C=O) from the acetyl group and the N-O bonds from the nitro group will produce strong, characteristic absorption bands.[6] The positions of these bands are influenced by conjugation with the thiophene ring.

The spectrum is expected to be dominated by a sharp carbonyl stretch and two distinct stretches for the asymmetric and symmetric vibrations of the nitro group. Aromatic C-H and thiophene ring vibrations will also be present but are typically of lower intensity.[7]

Diagram 2: Key Functional Groups for IR Analysis

Caption: Visualizing functional groups for IR spectroscopy.

Table 2: Characteristic Infrared Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
~3100 Aromatic C-H Stretching[6]
~1670 Carbonyl (C=O) Stretching
~1540 Nitro (NO₂) Asymmetric Stretching[6]
~1350 Nitro (NO₂) Symmetric Stretching[6]
1250-1050 Thiophene Ring In-plane deformation[6]
900-650 Aromatic C-H Out-of-plane bending[6]

(Data interpreted from the NIST Chemistry WebBook IR spectrum and general data for thiophene derivatives).[6][8]

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the compound with ~100 mg of dry KBr powder.

  • Pellet Formation: Compress the mixture in a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer.

  • Spectral Collection: Acquire the spectrum over a range of 4000-400 cm⁻¹, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Background Correction: Perform a background scan using an empty sample holder to subtract atmospheric (CO₂, H₂O) interference.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Diagram 3: NMR Assignment for this compound

Caption: Numbering scheme for NMR spectral assignment.

The ¹H NMR spectrum is expected to be simple and highly informative. We anticipate three distinct signals: two doublets for the thiophene ring protons and a singlet for the acetyl methyl protons. The protons on the thiophene ring (H-3 and H-4) will exhibit coupling to each other, resulting in doublets with a characteristic coupling constant (J).

Table 3: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Label Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-4 ~8.1 - 8.3 Doublet (d) ~4.0 - 4.5 Deshielded by adjacent nitro group and ortho to acetyl group.
H-3 ~7.8 - 8.0 Doublet (d) ~4.0 - 4.5 Deshielded by adjacent acetyl group and ortho to nitro group.

| -CH₃ | ~2.7 | Singlet (s) | N/A | Typical chemical shift for an acetyl methyl group attached to an aromatic ring. |

The proton-decoupled ¹³C NMR spectrum will show six distinct signals, confirming the number of unique carbon environments. The chemical shifts are heavily influenced by the substituents. The carbonyl carbon will be the most downfield signal, followed by the ring carbons attached to the substituents.

Table 4: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Label Predicted δ (ppm) Rationale
C=O ~190 Characteristic shift for a ketone carbonyl carbon.
C5 ~155 Attached to the strongly electron-withdrawing nitro group.
C2 ~148 Attached to the electron-withdrawing acetyl group.
C4 ~135 Deshielded by the adjacent nitro group.
C3 ~130 Deshielded by the adjacent acetyl group.
-CH₃ ~27 Typical shift for an acetyl methyl carbon.

(Predicted values are based on additive models and data from similar substituted thiophenes).[9][10][12]

  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Spectrometer Setup: Tune and shim the spectrometer to achieve high magnetic field homogeneity. Lock the field frequency using the deuterium signal from the solvent.[9]

  • ¹H NMR Acquisition:

    • Use a standard single-pulse sequence.

    • Acquire 16-32 scans with a spectral width of ~12 ppm.

    • Employ a relaxation delay of 2 seconds between scans.[9]

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire 512-1024 scans with a spectral width of ~220 ppm.

    • Use a relaxation delay of 2-5 seconds.[9]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

UV-Visible Spectroscopy: Probing the Electronic Landscape

UV-Vis spectroscopy provides insight into the conjugated π-electron system of the molecule. The thiophene ring itself has a characteristic UV absorption. However, the addition of the acetyl and nitro groups, both powerful chromophores and auxochromes, extends the conjugation and shifts the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift).[13] This shift is a direct consequence of the decreased energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 5: Expected UV-Visible Absorption Data (in Ethanol)

Transition Expected λ_max (nm) Rationale

| π → π* | ~320 - 350 | The extended conjugation due to both acetyl and nitro groups significantly lowers the energy of the transition compared to unsubstituted thiophene (~235 nm).[13] |

  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent like ethanol or acetonitrile. Perform serial dilutions to obtain a final concentration that yields an absorbance between 0.2 and 0.8 AU.

  • Spectrometer Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).

  • Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution.

  • Data Acquisition: Scan the wavelength range from 200 to 600 nm to record the absorption spectrum and identify the λ_max.[14]

Conclusion: An Integrated Approach to Structural Certainty

The structural validation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. Mass spectrometry confirms the molecular formula. IR spectroscopy verifies the presence of the critical acetyl and nitro functional groups. NMR spectroscopy provides an unambiguous map of the carbon-hydrogen framework, confirming the precise substitution pattern. Finally, UV-Vis spectroscopy corroborates the highly conjugated electronic nature of the molecule. Each technique provides a unique and essential piece of the puzzle, and together, they form a robust, self-validating dataset that confirms the structure with the highest degree of scientific certainty.

References

A Comparative Guide to the Biological Activity of 2-Acetyl-5-nitrothiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiophene nucleus, a five-membered sulfur-containing aromatic ring, is a prominent scaffold in medicinal chemistry due to its wide range of biological activities.[1] When substituted with an acetyl group at the 2-position and a nitro group at the 5-position, the resulting 2-acetyl-5-nitrothiophene core serves as a versatile starting material for the synthesis of numerous derivatives with potent pharmacological properties. This guide provides an in-depth comparison of the biological activities of various this compound derivatives, supported by experimental data, to aid researchers in the design and development of novel therapeutic agents.

The Synthetic Versatility of the this compound Scaffold

The reactivity of the acetyl group in this compound makes it an excellent precursor for a variety of chemical transformations, most notably the Claisen-Schmidt condensation. This reaction, typically carried out in the presence of an acid or base catalyst, involves the condensation of this compound with various aromatic or heterocyclic aldehydes to yield chalcones.[2][3] These chalcone derivatives, characterized by an α,β-unsaturated ketone system, are key intermediates for the synthesis of a diverse array of heterocyclic compounds, including pyrimidines, pyrazoles, and thiazoles, each with distinct biological profiles.[4][5]

The general synthetic approach allows for the introduction of a wide range of substituents on the aryl or heteroaryl ring of the chalcone, enabling a systematic investigation of structure-activity relationships (SAR).[6] This modularity is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of the resulting compounds.

G cluster_synthesis Synthesis of this compound Derivatives This compound This compound Chalcone Intermediate Chalcone Intermediate This compound->Chalcone Intermediate Claisen-Schmidt Condensation Aldehyde Aldehyde Aldehyde->Chalcone Intermediate Biologically Active Heterocycles Biologically Active Heterocycles Chalcone Intermediate->Biologically Active Heterocycles Cyclization Cyclization Reagents Cyclization Reagents Cyclization Reagents->Biologically Active Heterocycles

Caption: General workflow for the synthesis of biologically active heterocycles from this compound.

Antimicrobial Activity: A Battle Against Pathogens

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The nitro group is a key pharmacophore, with nitrothiophenes showing a reasonable correlation between their antibacterial activity and electronic properties such as HOMO energies and total atomic charges.[7]

Antibacterial Activity

Chalcones derived from this compound have been a major focus of antibacterial research. The antimicrobial efficacy is often evaluated using the agar well diffusion method to determine the zone of inhibition and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Agar Well Diffusion Method

  • Media Preparation: Prepare nutrient agar medium by dissolving peptone and beef extract in distilled water and sterilize by autoclaving.[8]

  • Inoculation: Aseptically pour the sterile agar into petri dishes and allow it to solidify. Inoculate the surface of the agar with a standardized suspension of the test bacterium (e.g., Bacillus subtilis, Escherichia coli).

  • Well Preparation: Create wells of a specific diameter in the agar using a sterile cork borer.

  • Compound Application: Add a defined concentration of the synthesized compound (dissolved in a suitable solvent like chloroform) to each well. A standard antibiotic (e.g., Amoxicillin) is used as a positive control.[8]

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.

Table 1: Antibacterial Activity of Selected this compound Chalcone Derivatives

Compound IDSubstituent on AldehydeTest OrganismZone of Inhibition (mm) at 100% conc.Reference
TP14-ChloroBacillus subtilis18[8]
TP14-ChloroE. coli16[8]
TP24-NitroBacillus subtilis12[8]
TP24-NitroE. coli14[8]
Amoxicillin-Bacillus subtilis11 (at 25% conc.)[8]
Amoxicillin-E. coli10 (at 25% conc.)[8]

The data suggests that the nature of the substituent on the benzaldehyde ring significantly influences the antibacterial activity. For instance, the chloro-substituted derivative (TP1) showed a larger zone of inhibition against both Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria compared to the nitro-substituted derivative (TP2).[8]

Antifungal Activity

Certain chalcone derivatives of 2,5-dichloro-3-acetylthiophene have also shown promising antifungal activity.[9] The in vitro antifungal activity is often assessed against fungal species like Aspergillus niger and Candida tropicalis using agar-diffusion and tube dilution methods, with fluconazole as a standard.[9] Compounds displaying MIC values ≤ 8.0 µg/mL are considered to have noteworthy activity.[9]

Anticancer Activity: Targeting Uncontrolled Cell Growth

The thiophene scaffold is a constituent of many anticancer drugs, and derivatives of this compound have been extensively investigated for their cytotoxic effects against various cancer cell lines.[1][10] The mechanisms of action are diverse and can include the induction of apoptosis, inhibition of key enzymes like kinases, and cell cycle arrest.[10][11]

Cytotoxicity and Apoptosis Induction

Chalcone derivatives of 2-acetyl thiophene have been shown to induce apoptosis in cancer cells.[12] The cytotoxic effects are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.

Experimental Protocol: MTT Assay

  • Cell Culture: Seed human cancer cell lines (e.g., HT-29, DU145) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Determination: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC50).

Table 2: Cytotoxic Activity (IC50) of Selected Thiophene Derivatives

CompoundCancer Cell LineIC50 (µg/mL)Reference StandardIC50 (µg/mL)Reference
Chalcone Derivative 1DU145 (Prostate)~5 ± 1Methotrexate~5 ± 1[9]
Chalcone Derivative 2DU145 (Prostate)~10 ± 2Methotrexate~5 ± 1[9]
Thieno[3,2-b]pyrrole 4cHepG2 (Liver) & PC-3 (Prostate)Marked ActivityDoxorubicin-[11]

The results indicate that specific chalcone derivatives can exhibit cytotoxicity comparable to the standard anticancer drug methotrexate.[9] Furthermore, fused thiophene derivatives like thieno[3,2-b]pyrroles have also demonstrated significant cytotoxic activity against liver and prostate cancer cell lines.[11]

The induction of apoptosis is a key mechanism for many anticancer agents. This can be confirmed by various methods, including flow cytometry with Annexin V staining, which detects the externalization of phosphatidylserine in apoptotic cells, and by analyzing the expression of pro-apoptotic and anti-apoptotic genes.[12]

Enzyme Inhibition: A Targeted Approach

A more targeted approach to cancer therapy involves the inhibition of specific enzymes that are crucial for cancer cell survival and proliferation. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[13]

Thiophene-3-carboxamide derivatives have been identified as potent VEGFR-2 inhibitors.[13] The inhibitory activity is determined through in vitro kinase assays.

G cluster_pathway VEGFR-2 Signaling Pathway and Inhibition VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds and Activates Downstream Signaling Downstream Signaling VEGFR-2->Downstream Signaling Phosphorylation Cascade Thiophene Derivative Thiophene Derivative Thiophene Derivative->VEGFR-2 Inhibits Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis

Caption: Simplified representation of VEGFR-2 inhibition by thiophene derivatives.

Table 3: VEGFR-2 Inhibitory Activity of a Thiophene-3-carboxamide Derivative

Compound IDIC50 (nM)Reference
14d191.1[13]

Compound 14d demonstrated potent VEGFR-2 inhibitory activity, suggesting its potential as an anti-angiogenic agent.[13] Such compounds can also inhibit other downstream signaling pathways, leading to cell cycle arrest and apoptosis.[13]

Other Biological Activities

Beyond antimicrobial and anticancer effects, this compound derivatives have been explored for other therapeutic applications.

  • Anti-inflammatory Activity: Chalcones synthesized from 2-acetyl thiophene and various aromatic aldehydes have shown moderate to considerable anti-inflammatory activity in animal models.[14]

  • Enzyme Inhibition: Thiophene derivatives have been investigated as inhibitors of various other enzymes, including carbonic anhydrases, acetylcholinesterase, and lactoperoxidase.[15][16] For example, certain thiophene-2-sulfonamide derivatives have shown potent inhibition of lactoperoxidase, an important enzyme in the immune system.[16]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on their structural features. Key SAR observations include:

  • The Nitro Group: The presence and position of the nitro group on the thiophene ring significantly influence electronic properties and, consequently, antibacterial activity.[7]

  • Substituents on the Aryl Ring of Chalcones: The nature and position of substituents on the aryl ring of the chalcone moiety play a crucial role in determining the potency and selectivity of their antimicrobial and anticancer activities. For instance, electron-withdrawing groups like chlorine can enhance antibacterial efficacy.[8]

  • Fused Ring Systems: Cyclization of the chalcone intermediate to form fused heterocyclic systems, such as thienopyrimidines or thienopyrroles, can lead to compounds with potent and specific anticancer activities, often through targeted enzyme inhibition.[11]

Conclusion

This compound serves as a valuable and versatile scaffold for the development of novel therapeutic agents. Its derivatives, particularly chalcones and their cyclized products, exhibit a broad spectrum of biological activities, including potent antimicrobial and anticancer effects. The ease of synthesis and the ability to introduce diverse substituents allow for extensive SAR studies, paving the way for the rational design of more effective and selective drugs. Further research into the mechanisms of action and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of 5-Nitro-2-thienyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitro group onto the thiophene ring is a pivotal transformation in the synthesis of numerous pharmacologically active compounds. The resulting 5-nitro-2-thienyl scaffold serves as a versatile intermediate, with the nitro group amenable to a wide array of further chemical modifications. However, the classical nitration of the electron-rich thiophene ring is fraught with challenges, including poor regioselectivity, over-nitration, and significant safety hazards associated with strongly acidic and oxidative conditions.

This guide provides a comparative analysis of alternative nitrating agents for the synthesis of 5-nitro-2-thienyl compounds. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering insights gleaned from both established literature and practical application. Each method is presented as a self-validating system, with an emphasis on safety, efficiency, and regioselectivity.

The Challenge of Thiophene Nitration: Reactivity and Regioselectivity

Thiophene is an electron-rich heterocycle that is highly susceptible to electrophilic aromatic substitution. The electron density is highest at the C2 and C5 positions, making them the kinetically favored sites for electrophilic attack. While this inherent reactivity can be advantageous, it also presents a significant challenge: the thiophene ring is sensitive to strong oxidizing acids, which can lead to degradation and polymerization.[1]

Traditional nitration using a mixture of concentrated nitric acid and sulfuric acid is often too aggressive for thiophene, leading to low yields and a complex mixture of products.[2] A more controlled, yet still hazardous, approach employs a mixture of fuming nitric acid and acetic anhydride. This method, while offering improved yields, still requires careful temperature control and handling of corrosive and potentially explosive reagents.[3] The inherent reactivity of thiophene also leads to the formation of the undesired 3-nitrothiophene isomer, complicating purification.[2]

This guide will explore several alternative reagents that offer milder reaction conditions, improved regioselectivity, and enhanced safety profiles.

Comparative Analysis of Nitrating Reagents

The choice of nitrating agent is a critical parameter that dictates the success of the synthesis of 5-nitro-2-thienyl compounds. The following sections provide a detailed comparison of the performance of various reagents, supported by experimental data.

Reagent/SystemTypical ConditionsYield of 2-Nitrothiophene (%)2-Nitro / 3-Nitro Isomer RatioKey AdvantagesKey Disadvantages
HNO₃ / Acetic Anhydride Acetic acid, 10°C70-85[3]~85:15[4]Well-established, high yieldCorrosive, potential for runaway reaction, formation of 3-nitro isomer
HNO₃ / Trifluoroacetic Anhydride Not specified78[2][5]High 2-selectivity reportedHigh yield, good regioselectivityTrifluoroacetic anhydride is expensive and corrosive
Copper(II) Nitrate / Acetic Anhydride Acetic anhydride~72[6]Ortho-directing for activated aromaticsMilder than mixed acids"Menke Nitration," mechanism can be complex[7][8]
Nitronium Tetrafluoroborate (NO₂BF₄) Sulfolane or AcetonitrileHigh yields reported for arenesHigh regioselectivityNon-acidic medium, good for acid-sensitive substratesHighly hygroscopic, corrosive upon contact with water[1][9][10][11]
Fe³⁺-exchanged Montmorillonite Clay Dichloroethane, 80°CGood yields reportedPotentially 100% selectivity for 2-nitro isomer[4][12]Heterogeneous catalyst (reusable), high selectivity, milder conditionsRequires catalyst preparation, higher temperatures
Dinitrogen Pentoxide (N₂O₅) Dichloromethane, low temp.High yields for various heterocyclesGood regioselectivityMilder, non-acidic conditionsReagent preparation required, potential instability

Mechanistic Insights and Rationale for Reagent Selection

The varied outcomes observed with different nitrating agents are rooted in their distinct reaction mechanisms. Understanding these mechanisms is crucial for rational reagent selection and optimization of reaction conditions.

Electrophilic Aromatic Substitution: The Common Thread

The nitration of thiophene, regardless of the reagent, proceeds through an electrophilic aromatic substitution (SEAr) mechanism. The key step involves the attack of the electron-rich thiophene ring on an electrophilic nitrating species. The stability of the resulting intermediate, known as the Wheland intermediate or sigma complex, determines the regioselectivity of the reaction. For thiophene, attack at the C2 position leads to a more stable carbocation intermediate due to better resonance stabilization involving the sulfur atom.

Caption: Generalized mechanism of electrophilic aromatic nitration of thiophene.

The Role of the Reagent in Generating the Electrophile

The primary difference between the various nitrating agents lies in how the active electrophile, the nitronium ion (NO₂⁺) or a related species, is generated and delivered to the aromatic ring.

  • Classical Mixed Acids (HNO₃/H₂SO₄): Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion. The harsh, strongly acidic conditions can be detrimental to the sensitive thiophene ring.

  • Nitric Acid in Anhydrides (Acetic or Trifluoroacetic): Acetic anhydride reacts with nitric acid to form acetyl nitrate (AcONO₂), which can act as a milder source of the nitronium ion. Trifluoroacetic anhydride is a stronger activating agent, leading to a more reactive nitrating species, which can improve reaction rates and yields under controlled conditions.

  • Metal Nitrates (e.g., Cu(NO₃)₂): In the Menke nitration, copper(II) nitrate in acetic anhydride is believed to form acetyl nitrate in situ. The metal ion may also play a role in coordinating to the substrate, influencing the regioselectivity.[7][8]

  • Nitronium Salts (NO₂BF₄): These are pre-formed salts containing the nitronium ion. Their use allows for nitration in non-acidic, aprotic solvents, which is highly advantageous for substrates that are sensitive to acid-catalyzed decomposition.[9][11]

  • Solid Acid Catalysts (e.g., Fe³⁺-exchanged Clay): These heterogeneous catalysts provide acidic sites on their surface that can generate the nitronium ion from nitric acid. The confined environment within the pores of the catalyst can exert shape-selectivity, favoring the formation of the less sterically hindered 2-nitro isomer and leading to exceptional regioselectivity.[4][12][13]

  • Dinitrogen Pentoxide (N₂O₅): This reagent can act as a source of the nitronium ion in aprotic solvents, offering a non-acidic and often milder alternative to traditional methods.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for key nitration procedures. Safety is paramount: All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn.

Protocol 1: Conventional Nitration with Nitric Acid in Acetic Anhydride[3]

This is a well-established and high-yielding method, but requires careful temperature control.

Materials:

  • Thiophene

  • Fuming nitric acid (sp. gr. 1.51)

  • Acetic anhydride

  • Glacial acetic acid

  • Ice

  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

Procedure:

  • In the fume hood, prepare a solution of 80 g (1.2 moles) of fuming nitric acid in 600 mL of glacial acetic acid. Caution: The mixing is exothermic; add the nitric acid slowly to the acetic acid with cooling.

  • Prepare a solution of 84 g (1 mole) of thiophene in 340 mL of acetic anhydride.

  • Divide both solutions into two equal halves.

  • Add one-half of the nitric acid/acetic acid solution to the three-necked flask and cool to 10°C using an ice bath.

  • With vigorous stirring, add one-half of the thiophene/acetic anhydride solution dropwise, maintaining the temperature below room temperature.

  • After the initial addition is complete, cool the reaction mixture back to 10°C and rapidly add the second half of the nitric acid solution.

  • Continue the dropwise addition of the remaining thiophene solution, ensuring the temperature does not rise uncontrollably. The solution should maintain a light brown color; a pink or red color indicates oxidation.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Pour the reaction mixture onto an equal weight of crushed ice with rapid shaking.

  • The product, 2-nitrothiophene, will precipitate as pale yellow crystals. The mixture can be left in an ice chest overnight to maximize precipitation.

  • Collect the solid by filtration, wash thoroughly with ice water, and dry in a desiccator away from light. The reported yield is 70-85%.[3]

Caption: Experimental workflow for the conventional nitration of thiophene.

Protocol 2: Green Synthesis using Fe³⁺-exchanged Montmorillonite Clay[4][12]

This method offers a safer and more selective alternative, utilizing a reusable solid acid catalyst.

Materials:

  • Thiophene

  • Nitric acid

  • Fe³⁺-exchanged montmorillonite clay catalyst

  • Dichloroethane

  • Three-necked round-bottom flask

  • Reflux condenser

  • Stirrer

Procedure:

  • To a three-necked round-bottom flask equipped with a reflux condenser and stirrer, add thiophene (20 mmol, 1.68 g) and Fe³⁺-montmorillonite catalyst (0.5 g) in dichloroethane (10 mL).

  • Heat the mixture to reflux (approximately 80°C) with stirring.

  • Add nitric acid (40 mmol, 1.8 mL) dropwise to the refluxing mixture.

  • Continue refluxing for 5-6 hours, monitoring the reaction progress by GC or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst by filtration. The catalyst can be washed, dried, and reused.

  • Concentrate the filtrate under reduced pressure to obtain the crude product. The patent claims up to 100% selectivity for 2-nitrothiophene.[4][12]

Caption: Experimental workflow for the green synthesis of 2-nitrothiophene.

Conclusion and Future Outlook

The synthesis of 5-nitro-2-thienyl compounds is a critical step in the development of new pharmaceuticals and functional materials. While traditional nitration methods are effective, they are accompanied by significant safety and environmental concerns. The alternative reagents discussed in this guide offer compelling advantages in terms of milder reaction conditions, improved regioselectivity, and enhanced safety.

The use of solid acid catalysts, such as metal-exchanged montmorillonite clays, represents a particularly promising avenue for the green and efficient synthesis of 2-nitrothiophene. The high selectivity and reusability of these catalysts align well with the principles of sustainable chemistry. Further research into the optimization of these catalytic systems and the exploration of other solid acid catalysts could lead to even more efficient and environmentally benign processes.

As the demand for complex and functionalized heterocyclic compounds continues to grow, the development of safer, more selective, and sustainable synthetic methodologies will remain a key focus for the chemical research community.

References

A Researcher's Guide to Catalytic Systems for the Acylation of Nitrothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Acylated nitrothiophenes, particularly 2-acetyl-5-nitrothiophene, represent a critical class of intermediates in the synthesis of pharmaceuticals and fine chemicals. Their preparation via Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, is complicated by the inherent nature of the nitrothiophene ring. The potent electron-withdrawing nitro group deactivates the aromatic system, rendering it significantly less reactive than its unsubstituted thiophene counterpart. This deactivation necessitates robust catalytic systems capable of driving the reaction to completion while maintaining high selectivity.

This guide provides a comparative analysis of various catalytic systems applicable to this challenging transformation. We will delve into the mechanistic principles governing the reaction, compare the performance of different catalyst classes using thiophene as a foundational model, and provide actionable experimental protocols for researchers in the field.

The Challenge of Regioselectivity and Reactivity

The outcome of the Friedel-Crafts acylation of 2-nitrothiophene is governed by a competition between the directing effects of the heterocyclic sulfur atom and the deactivating nitro group.

  • Sulfur's Influence: The lone pairs on the sulfur atom stabilize the carbocation intermediate (the sigma complex) formed during electrophilic attack. This stabilization is most effective when the attack occurs at the C5 position, which allows for three resonance structures to delocalize the positive charge. Attack at other positions is less favored.[1][2]

  • Nitro Group's Influence: The -NO₂ group is a powerful deactivating group and a meta-director. In 2-nitrothiophene, it deactivates all positions but would direct an incoming electrophile to C4.

In practice, the powerful activating and ortho/para-directing effect of the sulfur atom dominates, guiding the incoming acyl group primarily to the C5 position. However, the overall ring deactivation by the nitro group means the reaction is sluggish and requires more forcing conditions than the acylation of thiophene.[3]

Comparative Analysis of Catalytic Systems

Direct comparative studies on the acylation of nitrothiophene are limited in publicly available literature. Therefore, we present a performance comparison for the acylation of thiophene, a closely related and extensively studied substrate. These findings provide a strong indication of the potential efficacy of these catalysts for the more challenging nitrothiophene substrate.

Solid Acid Catalysts: The Workhorses of Green Chemistry

Heterogeneous solid acid catalysts, particularly zeolites, have emerged as environmentally benign and highly effective alternatives to traditional Lewis acids.[4] Their key advantages include high thermal stability, shape selectivity, and ease of recovery and reuse.

  • Hβ Zeolite: This catalyst has demonstrated exceptional activity in the acylation of thiophene, achieving nearly quantitative conversion under mild conditions.[4] Its high concentration of strong acid sites is crucial for activating the acylating agent to react with the aromatic ring.

  • HZSM-5 Zeolite: While also effective, HZSM-5 typically shows lower activity than Hβ for this transformation, which is often attributed to its smaller pore size.[4]

The ordered microporous structure of zeolites can also influence product selectivity. For a deactivated substrate like nitrothiophene, the strong Brønsted and Lewis acid sites within zeolites are essential for generating the highly electrophilic acylium ion required for the reaction to proceed.[5]

Ionic Liquids: A Modern Reaction Medium

Ionic liquids (ILs) are salts with low melting points that can serve as both the solvent and catalyst, often enhancing reaction rates and selectivities.[6] They are particularly effective when used in conjunction with Lewis acid co-catalysts.

  • Metal Triflates in ILs: Systems using metal triflates, such as copper(II) triflate (Cu(OTf)₂), in imidazolium-based ionic liquids have been shown to be highly efficient for acylating activated aromatic compounds. While less effective for deactivated substrates, they represent a promising area of research.

  • Lewis Acidic ILs: Chloroaluminate ionic liquids can act as both the solvent and the catalyst, promoting acylation of even deactivated aromatics at ambient temperatures. However, their high moisture sensitivity can be a practical drawback.[7] A robust protocol using more stable ionic liquids with cost-effective metal salts like FeCl₃ has also been developed.[7]

The primary advantage of these systems is their ability to stabilize charged intermediates and the potential to be recycled, reducing waste.[6]

Other Heterogeneous and Homogeneous Catalysts

While zeolites are prominent, other solid catalysts and traditional homogeneous systems provide important benchmarks.

  • Metal Oxides: Nanosheets of tin(IV) oxide (SnO₂) have been reported as highly regioselective catalysts for Friedel-Crafts acylation under solvent-free conditions, affording predominantly para-substituted products.[8]

  • Traditional Lewis Acids: Aluminum chloride (AlCl₃) is the classic catalyst for this reaction. However, it suffers from major drawbacks: it is required in stoichiometric amounts, is highly sensitive to moisture, and generates significant toxic waste during workup.[4][9]

  • Milder Lewis Acids: Zinc chloride (ZnCl₂) has been shown to be an effective catalyst for thiophene acylation, uniquely requiring only small, catalytic amounts rather than stoichiometric quantities, which significantly improves the process's environmental footprint.[10]

Performance Data Summary

The following table summarizes quantitative data for the acylation of thiophene , which serves as a valuable model for understanding catalyst performance. It is anticipated that achieving similar yields with nitrothiophene would require more stringent conditions (e.g., higher temperatures, longer reaction times, or higher catalyst loading).

CatalystAcylating AgentThiophene Conversion (%)2-Acetylthiophene Yield (%)Reaction ConditionsSource(s)
Hβ Zeolite Acetic Anhydride~99%98.6%60°C, Thiophene:Ac₂O = 1:3[4][11]
Modified C25 Zeolite Acetic Anhydride99.0%-80°C, 2h, Thiophene:Ac₂O = 1:2[11]
Ethylaluminum dichloride (EtAlCl₂) ** Succinyl Chloride-99%0°C, 2h, Thiophene:Acyl Agent = 2.1:1[11][12]
Zinc Chloride (ZnCl₂) **Acetic Anhydride-68%120-125°C, 4h, 0.1 mol catalyst[10]
SnO₂ Nanosheets Acetic Anhydride-QuantitativeSolvent-free conditions[11]
85% Phosphoric Acid Acetic Anhydride--Continuous process[13]
Iodine Acetic Anhydride--Mild conditions[14]

Mechanistic Insights and Visualization

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The catalyst, whether a Lewis or Brønsted acid, plays a critical role in generating the highly reactive acylium ion electrophile from the acylating agent (e.g., acetic anhydride).

Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation Ac2O Acetic Anhydride (CH₃CO)₂O Acylium Acylium Ion [CH₃C=O]⁺ Ac2O->Acylium Activation Cat Catalyst (e.g., H⁺ or AlCl₃) NitroThiophene 2-Nitrothiophene SigmaComplex Sigma Complex (Resonance Stabilized) Acylium->SigmaComplex Electrophile NitroThiophene->SigmaComplex Attack at C5 Product This compound SigmaComplex->Product -H⁺ (Aromatization)

Caption: Mechanism of the Friedel-Crafts acylation of 2-nitrothiophene.

The following diagram illustrates the logical relationships between different catalyst types and their key properties, providing a framework for selection based on experimental needs.

Catalyst Comparison Logic cluster_hetero Heterogeneous Catalysts cluster_homo Homogeneous Catalysts center Catalysts for Acylation Zeolites Zeolites (Hβ, HZSM-5) center->Zeolites Sustainable MetalOxides Metal Oxides (SnO₂, ZnO) center->MetalOxides Sustainable LewisAcids Lewis Acids in ILs (Cu(OTf)₂, FeCl₃) center->LewisAcids Modern Traditional Traditional Lewis Acids (AlCl₃, SnCl₄) center->Traditional Conventional Z_prop Properties: - Reusable - Shape Selective - Thermally Stable MO_prop Properties: - Reusable - High Selectivity - Solvent-free potential LA_prop Properties: - Enhanced Rates - Recyclable (IL) - Mild Conditions T_prop Properties: - High Activity - Stoichiometric - Waste Generation

Caption: Logical relationship between catalyst types and their key properties.

Experimental Protocols

The following is a generalized protocol for the acylation of a deactivated thiophene using a solid acid catalyst like Hβ zeolite. This protocol is based on established methods for thiophene and should be optimized for nitrothiophene.

Protocol: Zeolite-Catalyzed Acylation of 2-Nitrothiophene

1. Catalyst Activation:

  • Place the required amount of Hβ zeolite powder in a ceramic crucible.
  • Calcine the catalyst in a muffle furnace at 500°C for 3 hours to remove adsorbed water and organic impurities.
  • Cool the catalyst to room temperature in a desiccator under vacuum and store it there until use.

2. Reaction Setup:

  • To a 100 mL three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer, add the activated Hβ zeolite catalyst (e.g., 1.0 g).
  • Add 2-nitrothiophene (e.g., 0.05 mol) and the acylating agent, acetic anhydride (e.g., 0.15 mol, 3 equivalents), to the flask.
  • Causality Note: Using an excess of the acylating agent helps to drive the equilibrium towards the products, which is particularly important for a deactivated substrate.

3. Reaction Execution:

  • Begin vigorous stirring to ensure the catalyst is well-suspended.
  • Heat the reaction mixture to the desired temperature (e.g., start optimization at 80°C) using an oil bath.
  • Maintain the reaction at this temperature for a set period (e.g., start with 4-6 hours).
  • Monitor the reaction progress by periodically taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

4. Work-up and Product Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.
  • Separate the solid catalyst by vacuum filtration, washing it with a suitable solvent (e.g., dichloromethane). The catalyst can be washed, dried, and recalcined for reuse.
  • Transfer the filtrate to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize excess acetic anhydride and acetic acid), and finally with brine.
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

5. Purification:

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

    Experimental Workflow Start Start Activate 1. Catalyst Activation (Calcine Zeolite @ 500°C) Start->Activate Setup 2. Reaction Setup (Add Catalyst, Nitrothiophene, Acetic Anhydride to Flask) Activate->Setup React 3. Reaction (Heat with Stirring, Monitor via GC/TLC) Setup->React Filter 4. Catalyst Separation (Cool and Filter) React->Filter Catalyst Recovered Catalyst (Wash, Dry, Reuse) Filter->Catalyst Workup 5. Aqueous Work-up (Wash with H₂O, NaHCO₃, Brine) Filter->Workup Dry 6. Dry & Concentrate (Dry with Na₂SO₄, Rotary Evaporation) Workup->Dry Purify 7. Purification (Vacuum Distillation or Column Chromatography) Dry->Purify Product Pure Product (this compound) Purify->Product

Conclusion and Future Outlook

The Friedel-Crafts acylation of nitrothiophenes is a synthetically valuable but challenging reaction due to electronic deactivation of the aromatic ring. While traditional Lewis acids like AlCl₃ are effective, their environmental and practical drawbacks are significant.

This comparative guide highlights that modern heterogeneous catalysts, especially Hβ zeolite , offer the most promising path forward. Their proven high activity in the acylation of thiophene, combined with their inherent reusability and stability, makes them ideal candidates for developing a sustainable and efficient process for nitrothiophene acylation. Ionic liquid systems also present a viable and innovative alternative.

Future research must focus on the direct application and optimization of these advanced catalytic systems for nitrothiophene and other deactivated heterocyclic substrates. Systematic studies screening various zeolites and ionic liquid-catalyst combinations, along with detailed kinetic and mechanistic investigations, will be crucial for unlocking the full potential of these important chemical transformations.


  • BenchChem. (n.d.). Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes. Retrieved from --INVALID-LINK--2. Beilstein Journal of Organic Chemistry. (2017). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from --INVALID-LINK--3. Ross, J., & Xiao, J. (2002). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Green Chemistry, 4(2), 129-133. Retrieved from --INVALID-LINK--4. ScienceDirect. (2005). Friedel-crafts acylation reactions in pyridinium based ionic liquids. Retrieved from --INVALID-LINK--5. ResearchGate. (2013). Friedel-Crafts Acylation of Aromatic Compounds in Ionic Liquids. Retrieved from --INVALID-LINK--6. Google Patents. (n.d.). US7595425B2 - Friedel-crafts acylation process in ionic liquids. Retrieved from --INVALID-LINK--7. Asian Journal of Chemistry. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Retrieved from --INVALID-LINK--8. ECHEMI. (n.d.). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from --INVALID-LINK--9. Google Patents. (n.d.). US2492629A - Acylation of thiophene. Retrieved from --INVALID-LINK--10. TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from --INVALID-LINK--11. Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from --INVALID-LINK--12. Google Patents. (n.d.). EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. Retrieved from --INVALID-LINK--13. Google Patents. (n.d.). US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. Retrieved from --INVALID-LINK--14. Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from --INVALID-LINK--15. CORE. (n.d.). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. Retrieved from --INVALID-LINK--16. BenchChem. (n.d.). A Comparative Guide to Catalysts for Thiophene Acylation. Retrieved from --INVALID-LINK--17. Google Patents. (n.d.). WO2001032593A1 - Acylation of an organic group over a zeolite. Retrieved from --INVALID-LINK--18. ResearchGate. (n.d.). Mechanism of zeolite catalyzed acylation of aromatics. Retrieved from --INVALID-LINK--19. PMC - NIH. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Retrieved from --INVALID-LINK--20. Google Patents. (n.d.). US2458514A - Continuous catalytic process for the acylation of thiophenes. Retrieved from --INVALID-LINK--21. MDPI. (n.d.). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Retrieved from --INVALID-LINK--22. RSC Publishing. (2019). New trends in tailoring active sites in zeolite-based catalysts. Retrieved from --INVALID-LINK--23. TUE Research portal. (1994). Influence of zeolite acidity on thiophene. Retrieved from --INVALID-LINK--24. The Chemical Educator. (2004). Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine. Retrieved from --INVALID-LINK--25. ResearchGate. (n.d.). Adsorption and catalytic conversion of thiophene on Y-type zeolites modified with rare-earth metal ions. Retrieved from --INVALID-LINK--

References

A Senior Application Scientist's Comparative Guide to Purity Assessment of 2-Acetyl-5-nitrothiophene by HPLC and GC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. 2-Acetyl-5-nitrothiophene, a versatile building block in medicinal chemistry, is no exception.[1] Its purity directly impacts the safety, efficacy, and stability of the final drug product. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the two most powerful chromatographic techniques for this purpose. We will move beyond mere protocols to explore the fundamental causality behind methodological choices, empowering you to select and implement the optimal analytical strategy for your specific needs.

Understanding the Analyte: this compound

Before selecting a method, it is crucial to understand the physicochemical properties of the target molecule.

PropertyValueSource
Molecular Formula C₆H₅NO₃SPubChem[2]
Molecular Weight 171.17 g/mol NIST[3]
Melting Point 107-108°CChemicalBook[4]
Boiling Point 268.9°C at 760 mmHgLookChem[4]

The presence of polar acetyl and nitro functional groups, combined with a relatively high boiling point, makes this compound amenable to analysis by both HPLC and GC, but the optimal choice depends on the specific analytical goal.

Part 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Purity

HPLC is frequently considered the gold standard for the purity assessment of non-volatile or thermally sensitive pharmaceutical compounds.[1] Its operation at ambient or near-ambient temperatures prevents the degradation of the analyte, providing a highly accurate profile of the sample as it exists.

The Rationale for HPLC

The decision to use HPLC is grounded in the molecular structure of this compound. Its polarity makes it ideally suited for Reverse-Phase (RP) HPLC, the most common mode of separation.[5] In RP-HPLC, the compound partitions between a nonpolar stationary phase (typically C18) and a polar mobile phase. This technique provides robust, reproducible, and high-resolution separations, making it the preferred method for routine quality control and quantitative analysis.[6]

Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed as a self-validating system, incorporating system suitability checks to ensure reliable performance, in line with International Council for Harmonisation (ICH) guidelines.[7][8]

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9][10]

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (analytical grade).

  • This compound reference standard.

2. Chromatographic Conditions:

ParameterRecommended Setting
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 0-2 min: 40% B2-15 min: 40% to 80% B15-17 min: 80% B17-17.1 min: 80% to 40% B17.1-20 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 260 nm
Injection Volume 10 µL

3. Solution Preparation:

  • Mobile Phase: Prepare the aqueous phase by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water.

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

4. Analysis and Validation:

  • System Suitability: Before analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

  • Analysis: Inject a blank (diluent), followed by the standard solution, and then the sample solution.

  • Purity Calculation: Calculate the purity using the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Workflow Diagram

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_std Prepare Standard (0.1 mg/mL) system_setup Equilibrate System (C18 Column, Gradient) prep_std->system_setup prep_sample Prepare Sample (0.5 mg/mL) run_seq Run Sequence: Blank -> Standard -> Sample prep_sample->run_seq sst System Suitability Test (5 Injections, RSD ≤ 2%) system_setup->sst Inject Standard sst->run_seq If Pass integrate Integrate Peak Areas run_seq->integrate calculate Calculate Purity (Area % Normalization) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity assessment.

Part 2: Gas Chromatography (GC) - A High-Resolution Tool for Volatile Impurities

While HPLC is often the primary choice, Gas Chromatography offers distinct advantages, particularly for identifying and quantifying volatile or semi-volatile impurities that might be present from the synthesis process (e.g., residual solvents or starting materials).[11][12]

The Rationale for GC

The viability of GC for this compound hinges on two factors: volatility and thermal stability. With a boiling point of 268.9°C, the compound is sufficiently volatile for GC analysis.[4] However, the key consideration is ensuring it does not degrade at the high temperatures of the GC inlet and column. A well-developed method with an optimized temperature program is essential. GC provides superior resolution for volatile compounds and, when coupled with a Mass Spectrometer (MS), offers unparalleled identification capabilities.[13]

Experimental Protocol: A Validated GC-FID/MS Method

This protocol is designed to ensure the thermal integrity of the analyte while achieving excellent separation of potential volatile impurities.

1. Instrumentation and Materials:

  • GC system with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[9]

  • Helium (carrier gas, high purity).

  • Dichloromethane or Acetone (GC grade).

  • This compound reference standard.

2. Chromatographic Conditions:

ParameterRecommended Setting
Carrier Gas Helium at 1.2 mL/min (constant flow)
Injector Temperature 250°C
Injection Mode 1 µL, Split ratio 50:1
Oven Program Initial: 100°C, hold for 2 minRamp: 15°C/min to 260°CHold: Hold at 260°C for 5 min
Detector FID: 280°CMS Transfer Line: 280°CMS Ion Source: 230°CMS Scan Range: 35-400 amu

3. Solution Preparation:

  • Standard/Sample Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard or sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.

4. Analysis and Validation:

  • System Suitability: Inject the standard solution five times. The RSD for the peak area and retention time should be ≤ 2.0%.

  • Analysis: Inject a blank (solvent), followed by the standard solution, and then the sample solution.

  • Impurity Identification (GC-MS): If using MS, identify impurities by comparing their mass spectra against a reference library (e.g., NIST).

  • Purity Calculation (GC-FID): Use the area normalization method as described for HPLC.

GC Workflow Diagram

GC_Workflow cluster_prep_gc 1. Preparation cluster_analysis_gc 2. GC Analysis cluster_data_gc 3. Data Processing prep_gc Prepare Standard & Sample (1 mg/mL in Dichloromethane) system_setup_gc Set GC Conditions (Injector, Oven Program) prep_gc->system_setup_gc sst_gc System Suitability Test (5 Injections, RSD ≤ 2%) system_setup_gc->sst_gc Inject Standard run_seq_gc Run Sequence: Blank -> Standard -> Sample sst_gc->run_seq_gc If Pass integrate_gc Integrate Peak Areas run_seq_gc->integrate_gc process_gc Identify Impurities (MS) Calculate Purity (FID) integrate_gc->process_gc report_gc Generate Report process_gc->report_gc

Caption: Workflow for GC purity assessment.

Head-to-Head Comparison: HPLC vs. GC

The choice between HPLC and GC is not about which method is "better," but which is more suitable for the intended purpose.

ParameterHPLC with UV/DAD DetectionGC with FID/MS DetectionRationale & Causality
Principle Partitioning between a liquid mobile phase and solid stationary phase.Partitioning between a gas mobile phase and a solid/liquid stationary phase.HPLC separates based on polarity/hydrophobicity at low temperatures; GC separates based on volatility/boiling point at high temperatures.
Analyte Suitability Excellent for polar, non-volatile, and thermally labile compounds.Best for volatile and semi-volatile, thermally stable compounds.This compound is suitable for both, but HPLC poses zero risk of thermal degradation.
Primary Application Quantitative Purity & Assay: Accurately measures the main component and non-volatile impurities.Impurity Profiling: Ideal for identifying and quantifying volatile/semi-volatile impurities and residual solvents.The techniques are orthogonal and complementary; HPLC is for the main component, GC is for volatile contaminants.
Sensitivity (LOD/LOQ) LOD: ~0.01-0.05%LOQ: ~0.05-0.1%[9]LOD: Can reach ppm levels, especially with MS.LOQ: Typically low ng/mL range.[10]GC-MS is inherently more sensitive for targeted impurity analysis. HPLC-UV provides excellent sensitivity for the main peak.
Specificity Good. DAD provides spectral confirmation but cannot distinguish isomers with identical spectra.Excellent, especially with MS. Provides structural information for definitive peak identification.MS detection provides a mass spectrum "fingerprint," offering much higher confidence in impurity identification than UV spectra.[13]
Sample Throughput Moderate (Typical run time: 20-30 min).Moderate to High (Typical run time: 15-25 min).Run times are comparable, but GC may require less method development for simple volatile impurities.
Robustness Very high for routine QC applications.High, but sensitive to matrix effects and inlet contamination.RP-HPLC methods are workhorses in QC labs due to their proven reliability and reproducibility.[6][14]

Senior Scientist's Recommendation

For a comprehensive purity assessment of this compound, a dual-pronged approach is recommended, leveraging the strengths of both techniques as orthogonal methods:

  • For Routine Quality Control (QC) and Batch Release: HPLC is the method of choice. Its robustness, precision, and non-destructive nature make it ideal for accurately quantifying the main component and detecting key non-volatile impurities. It provides the most reliable "percent purity" value.

  • For Impurity Profiling and Method Development: GC-MS is indispensable. During process development or when investigating out-of-specification results, GC-MS is the superior tool for identifying unknown volatile or semi-volatile impurities, such as residual starting materials, byproducts, or solvents.

By integrating both HPLC and GC into your analytical workflow, you create a self-validating system that provides a complete and trustworthy picture of your sample's purity, ensuring the highest standards of quality and safety in your research and development endeavors.

References

A Researcher's Guide to Bioisosteric Replacement of the Nitrothiophene Moiety: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the nitrothiophene moiety has been a recurring structural motif, particularly in the development of antimicrobial and anticancer agents.[1][2] Its potent biological activity is often attributed to the bioreduction of the nitro group, which can lead to the formation of cytotoxic reactive species.[3] However, this same mechanism raises concerns about potential toxicity and metabolic liabilities, often categorizing the nitro group as a "structural alert" for drug developers.[4][5]

This guide provides an in-depth comparative analysis of bioisosteric replacements for the nitrothiophene moiety. As researchers and drug development professionals, our goal is to retain or enhance the desired biological activity while mitigating the undesirable properties associated with the nitroaromatic scaffold. We will explore key bioisosteres, comparing their physicochemical properties, metabolic stability, and cytotoxicity, supported by experimental data and detailed protocols to empower your own investigations.

The Rationale for Bioisosteric Replacement of Nitrothiophene

Bioisosterism is a powerful strategy in drug design that involves the substitution of a functional group with another that possesses similar physicochemical properties, with the aim of improving the pharmacological profile of a lead compound.[6] The primary motivations for replacing the nitrothiophene moiety include:

  • Reducing Toxicity: Aromatic nitro groups can be reduced in vivo to form reactive hydroxylamines and nitrosoamines, which are known to be potentially carcinogenic.[5]

  • Improving Metabolic Stability: The nitro group can be a site of rapid metabolism, leading to poor pharmacokinetic profiles.

  • Modulating Physicochemical Properties: Fine-tuning properties such as lipophilicity (LogP) and electronic effects can enhance target engagement and improve absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Enhancing Target Selectivity: Subtle changes in the electronic and steric properties of the molecule can lead to improved selectivity for the desired biological target over off-targets.

This guide will focus on three key classes of bioisosteric replacements for the nitro group on a thiophene scaffold: cyano , trifluoromethyl , and sulfonamido groups.

Comparative Analysis of Physicochemical Properties

The choice of a bioisostere is often guided by its ability to mimic the steric and electronic properties of the original functional group. The following table provides a comparative overview of the key physicochemical properties of the nitro group and its bioisosteric replacements on a thiophene ring.

Functional Group on ThiopheneMolecular Weight ( g/mol )Calculated LogPKey Physicochemical Characteristics
2-Nitrothiophene 129.141.6Strong electron-withdrawing group, potential for hydrogen bonding.
2-Cyanothiophene 109.15[7]1.3Electron-withdrawing, linear geometry, potential for dipole-dipole interactions.[7]
2-(Trifluoromethyl)thiophene 152.14[1]2.5Strongly electron-withdrawing, highly lipophilic, metabolically stable.[1]
Thiophene-2-sulfonamide ~177.23VariesElectron-withdrawing, capable of acting as a hydrogen bond donor and acceptor.

Note: Physicochemical data is sourced from PubChem and other chemical suppliers where available. LogP values are calculated estimates and can vary based on the specific molecular context.

Comparative Analysis of Metabolic Stability

A critical aspect of drug design is ensuring that a compound has sufficient metabolic stability to achieve and maintain therapeutic concentrations in the body. The nitrothiophene moiety can be susceptible to metabolic reduction. Here, we compare the metabolic stability of our selected bioisosteres.

MoietyGeneral Metabolic StabilityCommon Metabolic Pathways
Nitrothiophene Often low to moderateNitroreduction by nitroreductases to form reactive intermediates.[3]
Cyanothiophene Generally moderate to highThe nitrile group is relatively stable to metabolism.
Trifluoromethylthiophene Generally highThe trifluoromethyl group is known to enhance metabolic stability by blocking sites of oxidation.
Sulfonamidothiophene VariableThe sulfonamide group is generally stable, though metabolism can occur on adjacent alkyl groups.

Comparative Analysis of Cytotoxicity

The ultimate goal of bioisosteric replacement in this context is to maintain or improve the desired cytotoxic activity against target cells (e.g., cancer cells) while reducing off-target toxicity.

MoietyGeneral Cytotoxicity ProfileNotes
Nitrothiophene Potent but often non-selective cytotoxicity.Activity is linked to the formation of reactive nitroso and amino derivatives.
Cyanothiophene Varies depending on the overall molecular structure.Some cyanothiophene derivatives have shown promising cytotoxic activity.
Trifluoromethylthiophene Can exhibit potent and sometimes more selective cytotoxicity.The trifluoromethyl group can enhance binding affinity and cellular uptake.
Sulfonamidothiophene A number of sulfonamide-containing compounds have demonstrated significant cytotoxic effects against various cancer cell lines.[2]The sulfonamide moiety can participate in key interactions with biological targets.

Experimental Protocols for Comparative Evaluation

To enable researchers to conduct their own comparative studies, this section details the methodologies for key experiments used to evaluate the properties of bioisosteres.

Experimental Workflow for Bioisostere Comparison

G cluster_0 Compound Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Comparison A Parent Nitrothiophene Compound C Physicochemical Profiling (LogP, pKa) A->C D Metabolic Stability Assay (Microsomal Stability) A->D E Cytotoxicity Assay (MTT Assay) A->E F Permeability Assay (Caco-2) A->F B Bioisosteric Analogs (Cyano, CF3, Sulfonamido) B->C B->D B->E B->F G Structure-Activity Relationship (SAR) Analysis C->G D->G E->G F->G H Lead Optimization G->H

Caption: Workflow for the comparative evaluation of nitrothiophene bioisosteres.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.

Principle: The test compound is incubated with liver microsomes and a cofactor regenerating system (NADPH). The disappearance of the parent compound over time is monitored by LC-MS/MS.

Protocol:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound and positive control (e.g., a known rapidly metabolized compound) in DMSO.

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Reaction Termination:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

Caco-2 Permeability Assay

This assay is used to predict the intestinal permeability of a compound.

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. The transport of a compound from the apical (AP) to the basolateral (BL) side and vice versa is measured.

Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell inserts for 21-25 days to allow for differentiation and monolayer formation.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the test compound (typically at 10 µM) to either the apical (for A-B transport) or basolateral (for B-A transport) chamber.

    • At various time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber.

    • At the end of the experiment, take a sample from the donor chamber.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the donor and receiver samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

MTT Cytotoxicity Assay

This colorimetric assay is a widely used method to assess cell viability and the cytotoxic potential of a compound.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed the target cancer cell line in a 96-well plate at an appropriate density and allow the cells to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The bioisosteric replacement of the nitrothiophene moiety is a critical strategy in modern drug discovery to mitigate potential toxicity and improve the pharmacokinetic properties of lead compounds. This guide has provided a comparative overview of key bioisosteres—cyano, trifluoromethyl, and sulfonamido groups—and detailed the experimental protocols necessary for their evaluation.

The choice of the optimal bioisostere will be context-dependent, relying on the specific structure-activity relationships of the compound series and the desired therapeutic profile. While the trifluoromethyl group often offers enhanced metabolic stability and potency, the cyano and sulfonamido groups can provide alternative electronic and hydrogen bonding characteristics that may be advantageous for specific targets.

By employing the systematic approach and the robust experimental protocols outlined in this guide, researchers can make more informed decisions in the design and optimization of novel therapeutics, ultimately leading to the development of safer and more effective medicines.

References

A Technical Guide to the Structure-Activity Relationship of 5-Nitrothiophene Analogs as Antileishmanial Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 5-nitrothiophene-2-carboxamide analogs, a class of compounds closely related to 2-acetyl-5-nitrothiophenes, and their activity against Leishmania species, the causative agents of leishmaniasis. We will explore the critical structural features that govern their efficacy, the mechanism of action, and the experimental protocols required to validate these findings. This document is intended for researchers, scientists, and drug development professionals in the field of medicinal chemistry and parasitology.

Introduction: The Rationale for Targeting Leishmaniasis with 5-Nitrothiophenes

Leishmaniasis is a neglected tropical disease with limited therapeutic options, often hampered by toxicity and emerging resistance.[1] The 5-nitrothiophene scaffold has emerged as a promising starting point for novel antileishmanial drug discovery.[2][3] These compounds are prodrugs, requiring bioactivation by a parasite-specific enzyme, which offers a potential therapeutic window and a mechanism for selective toxicity against the parasite.[2][4]

This guide focuses on a series of 5-nitrothiophene-2-carboxamide analogs, which were identified in a high-throughput screen and subsequently optimized through a comprehensive structure-activity relationship (SAR) campaign.[2][4] We will dissect how modifications to this core structure influence antileishmanial potency, cytotoxicity, and physicochemical properties.

Core Structure-Activity Relationship (SAR) Analysis

The antileishmanial activity of this series is critically dependent on several key structural features. The core scaffold consists of a 5-nitrothiophene ring linked via a carboxamide to a variable secondary amine moiety.

Key Findings from SAR Studies:
  • The 5-Nitro Group is Essential: The nitro group at the 5-position of the thiophene ring is indispensable for antileishmanial activity. Its removal completely abolishes the compound's effect. This is because the nitro group is the substrate for the parasite's nitroreductase (NTR), which initiates the cascade of toxic metabolites.[2][4]

  • Modifications to the Amine Moiety: The right-hand portion of the molecule, attached to the carboxamide nitrogen, is highly amenable to modification to tune the compound's properties.

    • Improved Solubility: Initial hit compounds suffered from poor aqueous solubility. The introduction of a basic nitrogen, specifically a morpholine ring, into this part of the molecule led to lead compounds (252 and 253 ) with significantly improved solubility while retaining potent antileishmanial activity.[2][4]

    • Alternative Scaffolds: The original hit compounds contained an aminothiophene motif on the right-hand side, which was identified as a potential Pan-Assay Interference Compound (PAINS) motif. This was successfully replaced with an anthranilamide (140 and 141 ) without loss of activity, demonstrating flexibility in this region.[2][4]

Comparative Performance of Key Analogs

The following table summarizes the in vitro activity of key analogs against Leishmania donovani promastigotes and their toxicity against the human liver cell line, HepG2. The selectivity index (SI) is a crucial metric, indicating the compound's therapeutic window.

Compound IDR Group ModificationL. donovani EC50 (µM)HepG2 CC50 (µM)Selectivity Index (SI = CC50/EC50)Key Feature
16 Aminothiophene (Hit)~0.5>50>100Initial Hit, Poor Solubility
17 Aminothiophene (Hit)~0.4>50>125Initial Hit, Poor Solubility
140 Anthranilamide~0.6>50>83PAINS Motif Removed
141 Anthranilamide~0.5>50>100PAINS Motif Removed
252 Morpholine-containing~0.7>50>71Improved Solubility
253 Morpholine-containing~0.8>50>62Improved Solubility

Data synthesized from information presented in Lyne, 2022.[2][4]

Mechanism of Action: Parasite-Specific Bioactivation

The selectivity of 5-nitrothiophene analogs stems from their reliance on a Leishmania-specific Type I nitroreductase (LmjNTR1) for activation.[2][4] This enzyme is absent in mammalian cells.

The bioactivation process is a double-edged sword. While it confers selectivity, the subsequent metabolic cascade can lead to either toxic or detoxified products. The proposed pathway is as follows:

  • Initial Reduction: The 5-nitro group is reduced by LmjNTR1, a process that is hypothesized to form a nitroso intermediate and then a hydroxylamine derivative.

  • Formation of Reactive Species: The hydroxylamine is unstable and can rearrange to form a transient, electrophilic α,β-unsaturated open-chain nitrile.[4]

  • Cellular Fate:

    • Toxicity: This electrophilic intermediate can covalently modify multiple protein targets within the parasite, leading to widespread cellular damage and death. Proteomic studies have identified ribosomal proteins as major targets, suggesting that disruption of protein translation is a key mode of action.[2] This pathway also leads to mitochondrial damage and the accumulation of reactive oxygen species (ROS).[2][4]

    • Detoxification: The hydroxylamine and nitrile intermediates can also react with each other to form a stable, non-toxic thieno[2,3-b]pyridyl species. This acts as a detoxification endpoint.[4]

The overall efficacy of a given analog depends on the kinetic balance between the formation of the toxic electrophile and its detoxification.

Diagram: Proposed Bioactivation Pathway

Bioactivation_Pathway cluster_parasite Leishmania Parasite Cytosol Prodrug 5-Nitrothiophene Analog (Prodrug) NTR Leishmania Nitroreductase (LmjNTR1) Prodrug->NTR Reduction Hydroxylamine Postulated Hydroxylamine Metabolite NTR->Hydroxylamine Electrophile α,β-Unsaturated Nitrile (Toxic) Hydroxylamine->Electrophile Ring Opening Detox Thieno[2,3-b]pyridyl (Detoxified) Hydroxylamine->Detox Detoxification Pathway Electrophile->Detox Targets Covalent Modification of Parasite Proteins (e.g., Ribosomal Proteins) Electrophile->Targets Damage Mitochondrial Damage & ROS Production Targets->Damage Death Parasite Death Targets->Death Damage->Death

Caption: Proposed bioactivation pathway of 5-nitrothiophene analogs in Leishmania.

Experimental Protocols

To ensure scientific integrity, the protocols used to generate the comparative data are detailed below. These are self-validating systems that include appropriate controls for robust and reproducible results.

Protocol 1: In Vitro Antileishmanial Activity Assay (L. donovani Promastigotes)

This protocol determines the 50% effective concentration (EC50) of the test compounds against the motile, promastigote stage of the parasite using a resazurin-based viability assay.

Workflow Diagram:

Antileishmanial_Assay A 1. Culture L. donovani promastigotes to log phase B 2. Seed 2x10^5 cells/well in 96-well plates A->B C 3. Add serial dilutions of test compounds (in DMSO) B->C D 4. Incubate for 72h at 26°C C->D E 5. Add Resazurin solution to each well D->E F 6. Incubate for 4h at 26°C E->F G 7. Read fluorescence (Ex: 560nm, Em: 590nm) F->G H 8. Calculate EC50 values G->H

Caption: Workflow for the in vitro antileishmanial promastigote assay.

Step-by-Step Methodology:

  • Parasite Culture: Culture Leishmania donovani promastigotes in M199 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 26°C until they reach the logarithmic phase of growth.

  • Plating: Centrifuge the parasites, resuspend in fresh medium, and adjust the density to 2x10^5 cells/well in a 96-well, black, clear-bottom plate.

  • Compound Addition: Prepare serial dilutions of the test compounds in DMSO. Add the compounds to the wells. Include wells with DMSO only as a negative control (100% viability) and a known antileishmanial drug (e.g., Amphotericin B) as a positive control.

  • Incubation: Incubate the plates for 72 hours at 26°C.

  • Viability Assessment: Add a sterile solution of resazurin (final concentration ~0.0125 mg/mL) to each well.

  • Final Incubation: Incubate the plates for an additional 4 hours at 26°C, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Analysis: Convert fluorescence units to percentage inhibition relative to the DMSO control and calculate the EC50 value using a suitable nonlinear regression model.

Protocol 2: Mammalian Cell Cytotoxicity Assay (HepG2 Cells)

This protocol determines the 50% cytotoxic concentration (CC50) against a human cell line to assess the selectivity of the compounds.

Step-by-Step Methodology:

  • Cell Culture: Culture HepG2 human hepatoma cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS at 37°C in a 5% CO2 humidified incubator.

  • Plating: Trypsinize the cells, count them, and seed 1x10^4 cells/well in a 96-well, black, clear-bottom plate. Allow the cells to adhere for 24 hours.

  • Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include DMSO-only wells as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment & Analysis: Follow steps 5-8 from Protocol 1, incubating at 37°C instead of 26°C. The resulting value is the CC50.

Conclusion and Future Perspectives

The 5-nitrothiophene-2-carboxamide scaffold represents a validated starting point for the development of novel antileishmanial agents. The key to their success lies in their parasite-specific mechanism of activation, which provides a strong basis for selective toxicity. SAR studies have demonstrated that while the 5-nitrothiophene core is essential, the appended moieties can be extensively modified to optimize physicochemical properties like solubility and to remove undesirable structural motifs, all while maintaining high potency.

Future work should focus on further optimizing the right-hand side of the molecule to improve pharmacokinetic properties for in vivo efficacy. The ultimate goal is to develop an orally bioavailable drug candidate that is safe, effective, and can overcome existing resistance mechanisms. The clear SAR and mechanistic understanding of this chemical series provide a robust framework for achieving this objective.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2-Acetyl-5-nitrothiophene

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the novel applications of unique chemical entities like 2-Acetyl-5-nitrothiophene are a source of immense opportunity.[1] However, with great potential comes the critical responsibility of ensuring safety. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to instill a deep understanding of why each procedural step is crucial. Our commitment is to empower you with the knowledge to work safely and effectively, making this your trusted resource for laboratory safety and chemical handling.

Understanding the Risks: A Proactive Approach to Safety

This compound is an organic compound with the molecular formula C₆H₅NO₃S.[2][3] Its structure, featuring a thiophene ring substituted with both a nitro and an acetyl group, is key to its reactivity and potential biological activities.[1] However, these same functional groups necessitate a cautious and informed approach to handling.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Harmful if swallowed (H302)[4]

  • Harmful in contact with skin (H312)[4]

  • Harmful if inhaled (H332)[4]

  • Suspected of causing genetic defects (H341)[4]

The presence of the nitro group, in particular, suggests that upon heating to decomposition, it may emit toxic vapors of nitrogen oxides (NOx) and sulfur oxides (SOx). These classifications underscore the importance of a comprehensive personal protective equipment (PPE) strategy and meticulous handling procedures to minimize exposure.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling this compound. The following table summarizes the recommended PPE, with detailed explanations below.

Protection Type Specific Recommendation Rationale
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against skin absorption. Double-gloving minimizes the risk of exposure in case of a tear or puncture in the outer glove.
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.
Respiratory Protection A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates.Essential for preventing inhalation of the compound, especially when handling powders or creating solutions. The specific cartridge type should be selected based on a workplace hazard assessment.
Protective Clothing A chemically resistant lab coat, worn over personal clothing. Consider a disposable coverall for larger quantities or when there is a significant risk of contamination.Prevents contact with skin and contamination of personal clothing.
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.

Safe Handling Workflow: A Step-by-Step Protocol

Adherence to a strict, logical workflow is paramount for minimizing risk. The following diagram and detailed steps outline the essential procedures for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate and prepare a well-ventilated work area (e.g., fume hood). gather_ppe Don all required Personal Protective Equipment (PPE). prep_area->gather_ppe gather_materials Assemble all necessary equipment and reagents. gather_ppe->gather_materials weigh Carefully weigh the solid compound, avoiding dust generation. gather_materials->weigh dissolve Dissolve the compound in the appropriate solvent within the fume hood. weigh->dissolve reaction Perform the experimental procedure. dissolve->reaction decontaminate Decontaminate all equipment and work surfaces. reaction->decontaminate dispose_waste Dispose of all chemical waste in designated, labeled containers. decontaminate->dispose_waste remove_ppe Remove PPE in the correct order to avoid self-contamination. dispose_waste->remove_ppe wash Wash hands thoroughly with soap and water. remove_ppe->wash

Caption: Safe handling workflow for this compound.

Detailed Protocol

1. Preparation:

  • Work Area: All handling of this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation and containment of any airborne particles or vapors.
  • PPE: Before entering the designated work area, don all required PPE as outlined in the table above.
  • Materials: Gather all necessary glassware, reagents, and waste containers. Ensure that a chemical spill kit is readily accessible.

2. Handling:

  • Weighing: When weighing the solid compound, use a spatula and handle it gently to minimize the creation of dust. A weigh boat or paper should be used to contain the solid.
  • Dissolving: If preparing a solution, add the solid to the solvent slowly while stirring in a closed or partially covered vessel to prevent splashing.
  • Reaction: Conduct all experimental procedures within the fume hood. Avoid heating the compound unnecessarily, as this can lead to decomposition and the release of toxic gases.

3. Cleanup and Disposal:

  • Decontamination: Thoroughly decontaminate all glassware and work surfaces that have come into contact with this compound. Use an appropriate solvent, followed by soap and water.
  • Waste Disposal: All waste containing this compound, including contaminated gloves, weigh boats, and solvents, must be disposed of as hazardous waste.[5] Collect all waste in clearly labeled, sealed containers. Follow all local, state, and federal regulations for hazardous waste disposal.
  • PPE Removal: Remove PPE in a manner that avoids contaminating your skin or clothing. Typically, gloves are removed first, followed by the lab coat, face shield, and goggles. The respirator should be removed last after leaving the work area.
  • Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water.

Emergency Procedures: Be Prepared

Spill:

  • Evacuate the immediate area and alert your colleagues and supervisor.

  • If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material such as sand or vermiculite.

  • Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate the spill area.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By understanding the hazards, utilizing the proper protective equipment, and adhering to a strict handling protocol, you can confidently and safely work with this compound. Your commitment to safety is the foundation of sound scientific practice.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.